Product packaging for Ethyl 2,4,5-trifluorobenzoylacetate(Cat. No.:CAS No. 98349-24-7)

Ethyl 2,4,5-trifluorobenzoylacetate

Cat. No.: B153913
CAS No.: 98349-24-7
M. Wt: 246.18 g/mol
InChI Key: OTCJYVJORKMTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2,4,5-trifluorobenzoylacetate, also known as this compound, is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F3O3 B153913 Ethyl 2,4,5-trifluorobenzoylacetate CAS No. 98349-24-7

Properties

IUPAC Name

ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCJYVJORKMTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374557
Record name Ethyl 2,4,5-trifluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98349-24-7
Record name Ethyl 2,4,5-trifluoro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98349-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4,5-trifluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,5-trifluorobenzoylacetate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry. Its unique structural features, particularly the trifluorinated phenyl ring, make it a valuable intermediate in the synthesis of a range of biologically active molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and key applications of this compound. While specific experimental spectral data is not widely available, this guide presents expected analytical characteristics based on its structure.

Chemical and Physical Properties

This compound, also known by its IUPAC name ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, is a white to off-white crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 98349-24-7
Molecular Formula C₁₁H₉F₃O₃
IUPAC Name ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
Synonyms 3-Oxo-3-(2,4,5-trifluoro-phenyl)-propionic acid ethyl ester, Ethyl 3-(2,4,5-trifluorophenyl)-3-oxopropanoate
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 246.18 g/mol [1][2]
Melting Point 66-68 °C
Boiling Point 92 °C @ 0.08 Torr174-176 °C (Predicted)[3]
Density 1.36 g/mL[3]
pKa (Predicted) 10.26 ± 0.50
Appearance White to off-white crystalline solid
Solubility Soluble in toluene and other common organic solvents.

Synthesis of this compound

A plausible and common method for the synthesis of β-keto esters such as this compound is the Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable proton with another ester. In this case, the synthesis would likely involve the reaction of a derivative of 2,4,5-trifluorobenzoic acid with ethyl acetate in the presence of a strong base.

Experimental Protocol: Plausible Synthesis via Claisen Condensation

Materials:

  • 2,4,5-Trifluorobenzoyl chloride

  • Ethyl acetate

  • Sodium ethoxide (NaOEt) or another suitable strong base (e.g., sodium hydride)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared, or sodium hydride is suspended in anhydrous THF.

  • Addition of Ethyl Acetate: Ethyl acetate is added dropwise to the base at 0 °C to form the ethyl acetate enolate. The reaction mixture is stirred under a nitrogen atmosphere.

  • Condensation: A solution of 2,4,5-trifluorobenzoyl chloride in anhydrous diethyl ether or THF is added dropwise to the enolate solution while maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure the completion of the condensation.

  • Work-up: The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~5-6). The aqueous layer is separated and extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2,4,5-Trifluorobenzoyl_chloride 2,4,5-Trifluorobenzoyl chloride Claisen_condensation Claisen Condensation 2,4,5-Trifluorobenzoyl_chloride->Claisen_condensation Ethyl_acetate Ethyl acetate Ethyl_acetate->Claisen_condensation Sodium_ethoxide Sodium ethoxide (Base) Sodium_ethoxide->Claisen_condensation Solvent Anhydrous Diethyl Ether/THF Solvent->Claisen_condensation Temperature 0°C to Room Temperature Temperature->Claisen_condensation Atmosphere Inert (Nitrogen) Atmosphere->Claisen_condensation Product This compound Claisen_condensation->Product followed by acidic workup

Caption: Proposed synthesis of this compound.

Analytical Characterization (Expected)

Table 3: Expected Spectroscopic Data
TechniqueExpected Characteristic Signals
¹H NMR ~1.3 ppm (t, 3H): -CH₃ of the ethyl group.~4.2 ppm (q, 2H): -CH₂- of the ethyl group.~4.0 ppm (s, 2H): -CH₂- group between the carbonyls.~7.2-7.8 ppm (m, 2H): Aromatic protons, showing complex splitting due to F-H coupling.
¹³C NMR ~14 ppm: -CH₃ of the ethyl group.~62 ppm: -OCH₂- of the ethyl group.~46 ppm: -CH₂- group between the carbonyls.~105-125 ppm: Aromatic carbons, showing complex splitting due to C-F coupling.~145-160 ppm (multiplets): Fluorine-substituted aromatic carbons (C-F).~168 ppm: Ester carbonyl carbon.~185 ppm: Ketone carbonyl carbon.
FT-IR (cm⁻¹) ~3100-3000: Aromatic C-H stretch.~2980-2850: Aliphatic C-H stretch.~1740: Ester C=O stretch.~1690: Ketone C=O stretch.~1600, ~1500: Aromatic C=C stretch.~1250-1000: C-F stretch.
Mass Spectrometry (EI) Expected m/z fragments: 246 (M⁺): Molecular ion.201: [M - OEt]⁺173: [M - COOEt]⁺145: [2,4,5-F₃C₆H₂CO]⁺

Applications in Drug Development and Agrochemicals

This compound is a key building block in the synthesis of various high-value chemical entities.

  • Pharmaceutical Synthesis: It is a crucial intermediate in the preparation of certain pharmaceuticals. A notable example is its use in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The trifluorinated phenyl moiety is a key structural feature of Sitagliptin.

  • Agrochemical Synthesis: The presence of fluorine atoms can significantly enhance the biological activity and metabolic stability of agrochemicals. This compound serves as a precursor for the synthesis of novel herbicides and pesticides.

G Start This compound Intermediate_Synthesis Intermediate for Active Pharmaceutical Ingredients (APIs) Start->Intermediate_Synthesis Agrochemical_Intermediate Intermediate for Agrochemicals Start->Agrochemical_Intermediate Sitagliptin_Synthesis Synthesis of Sitagliptin (DPP-4 Inhibitor) Intermediate_Synthesis->Sitagliptin_Synthesis Herbicide_Synthesis Synthesis of Novel Herbicides Agrochemical_Intermediate->Herbicide_Synthesis Pesticide_Synthesis Synthesis of Novel Pesticides Agrochemical_Intermediate->Pesticide_Synthesis End_Product_Pharma Pharmaceuticals Sitagliptin_Synthesis->End_Product_Pharma End_Product_Agro Agrochemicals Herbicide_Synthesis->End_Product_Agro Pesticide_Synthesis->End_Product_Agro

Caption: Applications of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its key applications. Further research into its reaction mechanisms and the development of more efficient synthetic protocols will continue to enhance its utility in the creation of novel and effective chemical entities.

References

Ethyl 2,4,5-trifluorobenzoylacetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,5-trifluorobenzoylacetate is a fluorinated aromatic β-ketoester of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the trifluorinated phenyl ring, make it a valuable intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical structure, properties, a probable synthesis method, and its notable applications, with a focus on its role as a key building block for fluoroquinolone antibiotics.

Chemical Structure and Identification

This compound is characterized by a central β-ketoester functionality attached to a 2,4,5-trifluorophenyl group.

IdentifierValue
IUPAC Name ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate[1]
CAS Number 98349-24-7[1]
Molecular Formula C₁₁H₉F₃O₃[1]
Molecular Weight 246.18 g/mol [2]
Canonical SMILES CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F[1]
InChI Key OTCJYVJORKMTHX-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically an off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Melting Point 66-68 °C[2]
Boiling Point 92 °C at 0.08 Torr[2]
Density (Predicted) 1.319 ± 0.06 g/cm³[2]
pKa (Predicted) 10.26 ± 0.50[2]
Solubility Soluble in Toluene[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Synthesis

A likely synthetic route for this compound involves the Claisen condensation of ethyl acetate with an appropriate 2,4,5-trifluorobenzoyl derivative, such as ethyl 2,4,5-trifluorobenzoate or 2,4,5-trifluorobenzoyl chloride. A plausible experimental protocol based on the synthesis of a structurally similar compound, ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, is outlined below.[3]

Probable Experimental Protocol: Claisen Condensation

Reactants:

  • Ethyl 2,4,5-trifluorobenzoate

  • Ethyl acetate

  • Sodium ethoxide (or another strong base like sodium hydride)

  • Anhydrous ethanol (as solvent)

  • Dilute acid (for workup, e.g., hydrochloric acid or sulfuric acid)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Ethyl acetate is added to the basic solution, and the mixture is stirred to form the enolate of ethyl acetate.

  • Ethyl 2,4,5-trifluorobenzoate is then added dropwise to the reaction mixture at a controlled temperature (typically cooled in an ice bath to manage the exothermic reaction).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the condensation.

  • The reaction is then quenched by pouring it into a mixture of ice and a dilute acid to neutralize the base and protonate the resulting β-ketoester enolate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Spectral Data (Predicted)

As experimental spectral data for this compound is not widely available, this section provides predicted spectral characteristics based on its structure. These predictions are valuable for the identification and characterization of the compound.

¹H NMR Spectroscopy (Predicted)
  • Ethyl group (-CH₂CH₃): A triplet at approximately 1.2-1.4 ppm (3H) corresponding to the methyl protons, and a quartet at around 4.1-4.3 ppm (2H) for the methylene protons.

  • Methylene group (-COCH₂CO-): A singlet at approximately 3.5-4.0 ppm (2H). The chemical shift of this peak can be variable due to keto-enol tautomerism.

  • Aromatic protons: Two signals in the aromatic region (around 7.0-8.0 ppm), each integrating to 1H. These would likely appear as complex multiplets due to fluorine-hydrogen coupling.

¹³C NMR Spectroscopy (Predicted)
  • Ethyl group (-CH₂CH₃): A signal around 14 ppm for the methyl carbon and a signal around 61 ppm for the methylene carbon.

  • Methylene group (-COCH₂CO-): A signal around 45-50 ppm.

  • Keto and Ester Carbonyls: Two signals in the downfield region, typically between 165-200 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (around 105-160 ppm), with their chemical shifts and splitting patterns influenced by the fluorine substituents (carbon-fluorine coupling).

Infrared (IR) Spectroscopy (Predicted)
  • C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C=O stretching (ketone): A strong absorption band around 1680-1715 cm⁻¹.

  • C-F stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.

  • Aromatic C=C stretching: Bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 246.

  • Major Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 201. Loss of the ethyl group (-C₂H₅) to give a fragment at m/z = 217. A prominent peak corresponding to the 2,4,5-trifluorobenzoyl cation at m/z = 159.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds, most notably fluoroquinolone antibiotics.

Synthesis of Fluoroquinolone Antibiotics

This compound serves as a key starting material for the construction of the quinolone core. One prominent example is its use in the synthesis of Sitafloxacin , a broad-spectrum fluoroquinolone antibiotic.

The general synthetic strategy involves the reaction of this compound with a trialkyl orthoformate (e.g., triethyl orthoformate) to form an enol ether. This intermediate is then reacted with a primary amine, which displaces the alkoxy group. Subsequent intramolecular cyclization under basic conditions leads to the formation of the core quinolone ring system.[3]

sitafloxacin_synthesis_intermediate start This compound step1 Reaction with Triethyl orthoformate start->step1 enol_ether Enol Ether Intermediate step1->enol_ether step2 Reaction with Primary Amine (R-NH2) enol_ether->step2 amino_acrylate Amino Acrylate Intermediate step2->amino_acrylate step3 Intramolecular Cyclization (Base) amino_acrylate->step3 quinolone_core Fluoroquinolone Core Structure step3->quinolone_core end Sitafloxacin (and other fluoroquinolones) quinolone_core->end

References

Flumiclorac-Pentyl (CAS No. 98349-24-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumiclorac-pentyl, with the CAS registry number 98349-24-7, is a post-emergence herbicide effective against a range of broadleaf weeds.[1] As a member of the N-phenylphthalimide class of chemicals, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants.[1] This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, toxicological profile, and methodologies for the analysis and efficacy testing of Flumiclorac-pentyl.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Flumiclorac-pentyl is presented in Table 1. This data is essential for understanding its environmental fate, formulating products, and developing analytical methods.

PropertyValueReference
CAS Number 98349-24-7
IUPAC Name pentyl [2-chloro-5-(cyclohex-1-ene-1,2-dicarboximido)-4-fluorophenoxy]acetate
Molecular Formula C₂₁H₂₃ClFNO₅[2]
Molecular Weight 423.86 g/mol [2]
Appearance Colorless to pale yellow liquid
Melting Point 90-91 °C
Boiling Point 558.0 ± 50.0 °C (Predicted)
Density 1.3316 g/cm³ at 20 °C
Water Solubility Low[1]
Log P (octanol/water) 4.8[3]
Vapor Pressure Volatile[1]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flumiclorac-pentyl exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of both chlorophylls and hemes.

The inhibition of PPO by Flumiclorac-pentyl leads to the accumulation of protoporphyrinogen IX in the plant cells. This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX by non-enzymatic processes. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen (¹O₂), which initiates a cascade of oxidative damage. This leads to lipid peroxidation of cell membranes, causing loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death. The visual symptoms in susceptible plants include wilting, necrosis, and desiccation, typically appearing within hours of application in the presence of sunlight.

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinic acid (ALA) Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Accumulation & Leakage to Cytoplasm Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Flumiclorac Flumiclorac-pentyl Flumiclorac->PPO Inhibition Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme ROS Reactive Oxygen Species (¹O₂) Protoporphyrin_IX->ROS + Light, O₂ Oxidation Non-enzymatic Oxidation Accumulation->Oxidation Oxidation->Protoporphyrin_IX Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death

Figure 1: Signaling pathway of Flumiclorac-pentyl's herbicidal action.

Uses

Flumiclorac-pentyl is primarily used as a post-emergence herbicide for the control of problematic broadleaf weeds in various agricultural settings.

Target Weeds:

  • Cocklebur (Xanthium strumarium)[1]

  • Ragweed (Ambrosia artemisiifolia)[1]

  • Velvetleaf (Abutilon theophrasti)

  • Morningglory (Ipomoea spp.)

  • Pigweeds (Amaranthus spp.)

  • Smartweeds (Polygonum spp.)

  • Lambsquarters (Chenopodium album)[4]

Example Applications:

  • Corn[1]

  • Soybeans[1]

  • Cotton[1]

Experimental Protocols

Analytical Method for Determination in Soil

The following protocol is a representative method for the quantitative determination of Flumiclorac-pentyl and its primary acid metabolite in soil using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Soil_Analysis_Workflow start Start: Soil Sample Collection extraction Extraction: - Weigh 10g of soil - Add 4:1 Acetone:0.1N HCl - Shake vigorously start->extraction centrifugation Centrifugation: - Separate solid and liquid phases extraction->centrifugation partitioning Liquid-Liquid Partitioning: - Add 5% NaCl solution - Partition with Dichloromethane centrifugation->partitioning evaporation Evaporation: - Remove Dichloromethane using a rotary evaporator partitioning->evaporation reconstitution Reconstitution: - Dissolve residue in 0.05% formic acid in methanol - Dilute with 0.05% formic acid in water evaporation->reconstitution analysis LC-MS/MS Analysis: - Inject sample into LC-MS/MS system - Quantify using a calibration curve reconstitution->analysis end End: Report Results (µg/kg) analysis->end

Figure 2: Experimental workflow for the analysis of Flumiclorac-pentyl in soil.
Herbicidal Efficacy Testing (Post-emergence)

This protocol is based on the OECD Guideline 208 for Terrestrial Plant Toxicity Tests and is designed to assess the post-emergence efficacy of Flumiclorac-pentyl on target broadleaf weeds.

  • Test Species: Select target weed species such as Xanthium strumarium (Cocklebur) or Ambrosia artemisiifolia (Ragweed).

  • Plant Cultivation: Grow plants from seed in pots containing a suitable sterile growing medium. Maintain in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod.

  • Application: Apply Flumiclorac-pentyl when the plants have reached the 2-4 true leaf stage. Use a precision sprayer to apply the herbicide formulation at a range of doses, including a control (no herbicide).

  • Observations: Assess the plants for visual injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection: At the end of the study period (typically 21 days), harvest the above-ground plant material, and determine the fresh and dry weight.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate endpoints such as the GR₅₀ (the dose causing a 50% reduction in plant growth) or ED₅₀ (the dose causing a 50% effect).

Toxicological Studies

The following are generalized protocols for key toxicological studies based on OECD guidelines.

  • Test Species: Wistar or Sprague-Dawley rats.

  • Groups: At least three dose groups and a concurrent control group, with an equal number of male and female animals in each group.

  • Administration: Administer Flumiclorac-pentyl daily by gavage or in the diet for 90 days.

  • Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Pathology: Perform a full necropsy on all animals. Weigh key organs and conduct histopathological examination of a comprehensive set of tissues.

  • Endpoints: Determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

  • Test Species: New Zealand White rabbits.

  • Groups: At least three dose groups and a concurrent control group of pregnant females.

  • Administration: Administer Flumiclorac-pentyl daily by gavage during the period of major organogenesis.

  • Maternal Observations: Monitor for clinical signs, body weight, and food consumption.

  • Fetal Examination: Near the end of gestation, sacrifice the does and examine the uterine contents. Evaluate the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Examine fetuses for external, visceral, and skeletal abnormalities.

  • Endpoints: Determine the maternal and developmental NOAEL and LOAEL.

  • Test Species: Hartley albino guinea pigs.

  • Induction Phase: Apply Flumiclorac-pentyl topically to the shaved skin of the test group animals under an occlusive patch once a week for three weeks.

  • Challenge Phase: Two weeks after the final induction exposure, apply a non-irritating concentration of Flumiclorac-pentyl to a naive skin site on both the test and control animals.

  • Evaluation: Score the skin reactions (erythema and edema) at 24 and 48 hours after patch removal.

  • Endpoint: Classify the substance as a sensitizer or non-sensitizer based on the incidence and severity of the skin reactions in the test group compared to the control group.

Quantitative Data Summary

While specific proprietary study data for Flumiclorac-pentyl is not publicly available, the following tables present a compilation of available data and representative endpoints that would be determined through the experimental protocols described above.

Table 2: Toxicological Profile of Flumiclorac-pentyl

Study TypeSpeciesEndpointValueReference
Acute Oral LD₅₀ RatLD₅₀> 5000 mg/kg
Acute Dermal LD₅₀ RatLD₅₀> 2000 mg/kg
Acute Inhalation LC₅₀ RatLC₅₀> 5.6 mg/L
Eye Irritation RabbitMild irritant
Skin Irritation RabbitSlight irritant
Skin Sensitization Guinea PigSensitizer
90-Day Oral Toxicity RatNOAELData not publicly available
Developmental Toxicity RabbitMaternal NOAELData not publicly available
Developmental NOAELData not publicly available

Table 3: Herbicidal Efficacy of Flumiclorac-pentyl

| Target Weed | Endpoint | Value (g a.i./ha) | Reference | | :--- | :--- | :--- | :--- | :--- | | Xanthium strumarium | GR₅₀ | Data not publicly available | | | Ambrosia artemisiifolia | GR₅₀ | Data not publicly available | | | Abutilon theophrasti | GR₅₀ | Data not publicly available | | | Ipomoea spp. | GR₅₀ | Data not publicly available | |

Conclusion

Flumiclorac-pentyl is an effective post-emergence herbicide with a well-defined mechanism of action. Its utility in controlling a range of problematic broadleaf weeds in major crops makes it a valuable tool in agriculture. The information presented in this technical guide, including its physicochemical properties, mode of action, and the detailed experimental protocols for its analysis and evaluation, provides a comprehensive resource for researchers, scientists, and professionals in the field of drug and pesticide development. Further research to determine and publish specific quantitative efficacy and toxicological data would be beneficial for a more complete public understanding of this compound.

References

Physical and chemical properties of Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4,5-trifluorobenzoylacetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details experimental protocols for its synthesis, purification, and analysis, and includes structured data and visualizations to support research and development activities.

Core Physical and Chemical Properties

This compound, also known as ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, is a white to off-white crystalline solid. Its trifluorinated phenyl ring makes it a valuable building block in medicinal chemistry and materials science. Below is a summary of its key physical and chemical properties.

PropertyValue
CAS Number 98349-24-7
Molecular Formula C₁₁H₉F₃O₃
Molecular Weight 246.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 66-68 °C
Boiling Point 92 °C at 0.08 Torr
Density (Predicted) 1.319 ± 0.06 g/cm³
Solubility Soluble in Toluene.[1] Chloroform (Slightly), Methanol (Slightly)
pKa (Predicted) 10.26 ± 0.50

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation of ethyl 2,4,5-trifluorobenzoate with ethyl acetate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol: Claisen Condensation

This protocol outlines a general procedure for the synthesis of this compound via a Claisen condensation reaction.

Materials:

  • Ethyl 2,4,5-trifluorobenzoate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (for workup)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane (for recrystallization)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol. Anhydrous toluene is added as a solvent.

  • Addition of Reactants: A mixture of ethyl 2,4,5-trifluorobenzoate and an excess of ethyl acetate is added dropwise to the stirred base solution at room temperature.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with water and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to yield pure this compound as a white to off-white solid.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The purity and identity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
CH₃1.25triplet3H-O-CH₂-CH₃
CH₂4.20quartet2H-O-CH₂ -CH₃
CH₂4.00singlet2H-CO-CH₂ -CO-
Ar-H7.4-7.8multiplet2HAromatic protons
¹³C NMR Chemical Shift (ppm) Assignment
CH₃14.0-O-CH₂-CH₃
CH₂45.0-CO-CH₂ -CO-
CH₂62.0-O-CH₂ -CH₃
Ar-C105-125Aromatic carbons
Ar-C-F145-160 (d, J≈250 Hz)Fluorine-bearing aromatic carbons
C=O (ester)168.0C =O (ester)
C=O (keto)190.0C =O (keto)
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of non-volatile compounds. A general reverse-phase HPLC method for the analysis of this compound is described below.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid or trifluoroacetic acid added to both phases to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance (λmax), typically around 254 nm for aromatic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-1 (100% dimethylpolysiloxane) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.

Caption: General workflow for GC-MS analysis.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. The provided protocols and data are intended as a starting point for further investigation and optimization.

References

Key characteristics of Ethyl 2,4,5-trifluorobenzoylacetate for beginners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoylacetate

Introduction

This compound, also known by its IUPAC name ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, is a fluorinated organic compound of significant interest in various scientific and industrial fields.[1][2] Its unique molecular structure, featuring a trifluorinated phenyl ring attached to a β-keto ester functional group, imparts enhanced reactivity, stability, and specific biological activities.[3] This makes it a valuable and versatile building block, or intermediate, in the synthesis of complex molecules.[3][4]

This technical guide provides a comprehensive overview of the core characteristics of this compound, designed for researchers, chemists, and professionals in drug development and materials science. It covers the compound's fundamental properties, a detailed experimental protocol for its synthesis, its primary applications, and essential safety information.

Core Chemical and Physical Properties

This compound is typically a white to off-white or yellow crystalline solid at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 98349-24-7[1][2][5]
Molecular Formula C₁₁H₉F₃O₃[1][2][5]
Molecular Weight 246.18 g/mol [1][6]
IUPAC Name ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate[2]
Synonyms Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate[1][2]
Appearance White to off-white crystalline solid[1]
Purity Typically ≥97%[1][5]
InChI Key OTCJYVJORKMTHX-UHFFFAOYSA-N[2]
Canonical SMILES CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F[2]
Storage Conditions Store at room temperature or under refrigeration, away from light[5]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via a Claisen condensation reaction. This method involves the reaction of an appropriate ester, such as ethyl 2,4,5-trifluorobenzoate, with ethyl acetate in the presence of a strong base. An alternative and often preferred route involves the reaction of 2,4,5-trifluorobenzoyl chloride with the enolate of ethyl acetate.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Process cluster_product Final Product R1 2,4,5-Trifluorobenzoyl chloride P2 Claisen Condensation R1->P2 R2 Ethyl Acetate P1 Enolate Formation R2->P1 Base Strong Base (e.g., Sodium Ethoxide) Base->P1 Deprotonation Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->P1 P1->P2 Nucleophilic Attack P3 Acidic Work-up P2->P3 Intermediate Product This compound P3->Product Protonation

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a representative lab-scale synthesis based on the Claisen condensation methodology.

Materials:

  • Ethyl 2,4,5-trifluorobenzoate (1.0 eq)

  • Ethyl acetate (1.5 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous Toluene

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM) or Ethyl acetate for extraction

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide and anhydrous toluene.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of ethyl 2,4,5-trifluorobenzoate and ethyl acetate in anhydrous toluene.

  • Add the ester solution dropwise to the cooled base suspension over a period of 60 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding 1M HCl until the pH is acidic (~pH 2-3).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with the extraction solvent (DCM or ethyl acetate).

  • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Key Applications and Utility

The trifluorophenyl moiety and the β-keto ester group make this compound a strategic starting point for synthesizing a wide range of value-added chemicals.

  • Pharmaceutical Synthesis : It is a key intermediate for creating various biologically active compounds and heterocyclic systems, which form the core of many modern pharmaceuticals.[3] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

  • Agrochemicals : The compound serves as a precursor in the development of next-generation herbicides, insecticides, and fungicides.[2][3][4] The trifluoromethyl group is a well-known pharmacophore in agrochemistry that contributes to the biological activity of these products.[4]

  • Materials Science : It is utilized in the synthesis of advanced materials, including specialized polymers and coatings with enhanced thermal and chemical stability.[3] It also serves as a precursor for polycyclic aromatic hydrocarbons (PAHs) used in the production of organic semiconductors for electronic devices.[4]

  • Dyes and Pigments : The chemical properties of this compound make it a suitable candidate for developing novel dyes and pigments.[4]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Materials Science Start This compound (Key Intermediate) Pharma_Action Cyclization / Condensation Reactions Start->Pharma_Action Agro_Action Derivatization Start->Agro_Action Material_Action Polymerization / Annulation Start->Material_Action Pharma_Product Heterocyclic Scaffolds & Active Pharmaceutical Ingredients (APIs) Pharma_Action->Pharma_Product Agro_Product Herbicides, Fungicides, Pesticides Agro_Action->Agro_Product Material_Product High-Performance Polymers & Organic Semiconductors Material_Action->Material_Product

Caption: General workflow from intermediate to final application.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous, and all appropriate safety precautions should be followed.

Hazard CategoryInformationReference
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated area or under a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Keep away from heat, sparks, and open flames.[8]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

References

An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 2,4,5-trifluorobenzoylacetate, a key intermediate in the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its key identifiers and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₉F₃O₃[1][2][3][4]
Molecular Weight 246.18 g/mol [1][4]
CAS Number 98349-24-7[1][2]
Synonyms Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate[1]
Melting Point 66-68°C[4]
Boiling Point 92°C at 0.08 Torr[4]
Purity Typically ≥97-99%[1][2]
Appearance White to off-white crystalline solid[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable proton with another ester, forming a β-keto ester. In this specific synthesis, an ester of 2,4,5-trifluorobenzoic acid is reacted with ethyl acetate in the presence of a strong base.

The following is a generalized experimental protocol for the synthesis of a β-keto ester like this compound via a Claisen condensation.

Materials:

  • Anhydrous ethanol

  • Sodium metal

  • Ethyl 2,4,5-trifluorobenzoate

  • Anhydrous ethyl acetate

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Dilute hydrochloric acid or acetic acid for neutralization

  • Apparatus for reflux with exclusion of moisture

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen) to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: Once the sodium has completely reacted, cool the solution to room temperature.

  • Addition of Reactants: Add a solution of ethyl 2,4,5-trifluorobenzoate and anhydrous ethyl acetate in an anhydrous solvent like toluene dropwise to the sodium ethoxide solution with stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to drive the condensation to completion.

  • Work-up: Cool the reaction mixture to room temperature and then neutralize it by carefully adding dilute acid (e.g., hydrochloric acid or acetic acid) until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by distillation under reduced pressure or by recrystallization.

Applications in Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[5][6] Its trifluorinated phenyl group is a key feature that can enhance the biological activity of the final products.

The general workflow for the utilization of this compound in the synthesis of more complex molecules is depicted in the following diagram.

G cluster_synthesis Synthesis of this compound cluster_application Application in Further Synthesis 2,4,5-Trifluorobenzoyl_Ester 2,4,5-Trifluorobenzoyl Ester Claisen_Condensation Claisen Condensation 2,4,5-Trifluorobenzoyl_Ester->Claisen_Condensation Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Claisen_Condensation Base Strong Base (e.g., Sodium Ethoxide) Base->Claisen_Condensation Ethyl_2,4,5-trifluorobenzoylacetate This compound Claisen_Condensation->Ethyl_2,4,5-trifluorobenzoylacetate Further_Reactions Further Reactions (e.g., Cyclization, Amination) Ethyl_2,4,5-trifluorobenzoylacetate->Further_Reactions Active_Ingredients Active Pharmaceutical or Agrochemical Ingredients Further_Reactions->Active_Ingredients

Caption: Synthetic pathway of this compound and its subsequent use.

The logical relationship for the synthesis of this compound can be visualized as a multi-step chemical process.

G Start Starting Materials: - Ethyl 2,4,5-trifluorobenzoate - Ethyl Acetate - Strong Base Step1 Step 1: Base-catalyzed enolate formation from ethyl acetate Start->Step1 Reaction Initiation Step2 Step 2: Nucleophilic attack of the enolate on the carbonyl carbon of ethyl 2,4,5-trifluorobenzoate Step1->Step2 Intermediate Formation Step3 Step 3: Elimination of ethoxide to form the β-keto ester Step2->Step3 Condensation End Product: This compound Step3->End Product Formation

Caption: Logical steps in the Claisen condensation for this compound synthesis.

References

Methodological & Application

Synthesis of Ethyl 2,4,5-trifluorobenzoylacetate: An Essential Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 2,4,5-trifluorobenzoylacetate is a pivotal building block in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic, Delafloxacin. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a Claisen condensation reaction. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, a summary of the expected yield and purity is presented in a tabular format. A workflow diagram of the synthesis is also provided for clarity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, a trifluorinated β-keto ester, serves as a crucial intermediate in the production of advanced pharmaceutical ingredients. Its synthesis is a critical step in the overall manufacturing process of several drugs. The most common and efficient method for its preparation is the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a carbonyl compound.

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 2,4,5-Trifluorobenzoyl chloride

  • Ethyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel is assembled and flame-dried. The apparatus is allowed to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup: The flask is charged with sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) and anhydrous tetrahydrofuran (THF, 150 mL). The suspension is stirred at room temperature.

  • Addition of Ethyl Acetate: Ethyl acetate (10.6 mL, 0.11 mol) is added dropwise to the stirred suspension of sodium hydride in THF via the addition funnel over a period of 30 minutes. The mixture is then stirred for an additional 30 minutes at room temperature.

  • Addition of 2,4,5-Trifluorobenzoyl Chloride: A solution of 2,4,5-trifluorobenzoyl chloride (19.5 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: The reaction mixture is cooled to 0 °C in an ice bath. The excess sodium hydride is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid until the gas evolution ceases and the pH of the aqueous layer is acidic.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation to afford the final product as a colorless to pale yellow oil.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
2,4,5-Trifluorobenzoyl chloride19.5 g (0.1 mol)
Ethyl acetate10.6 mL (0.11 mol)
Sodium hydride (60%)4.4 g (0.11 mol)
Product
Product NameThis compound
Molecular FormulaC₁₁H₉F₃O₃
Molecular Weight246.18 g/mol
Reaction Conditions
SolventAnhydrous THF
Reaction TemperatureReflux
Reaction Time2 hours
Results
Yield75-85%
Purity (by GC-MS)>98%
AppearanceColorless to pale yellow oil

Workflow and Diagrams

The synthesis of this compound follows a logical workflow from starting materials to the final purified product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 2,4,5-Trifluorobenzoyl Chloride Reaction Claisen Condensation SM1->Reaction SM2 Ethyl Acetate SM2->Reaction SM3 Sodium Hydride SM3->Reaction SM4 Anhydrous THF SM4->Reaction Quench Acidic Quench Reaction->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.

  • 2,4,5-Trifluorobenzoyl chloride is corrosive and lachrymatory. Avoid inhalation and contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching of sodium hydride is highly exothermic and should be performed slowly and with caution.

Conclusion

The provided protocol offers a reliable and detailed method for the synthesis of this compound. Adherence to this procedure will enable researchers and scientists to produce this valuable intermediate with high yield and purity, facilitating its use in the development of novel pharmaceuticals.

Application Notes and Protocols: Ethyl 2,4,5-trifluorobenzoylacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4,5-trifluorobenzoylacetate is a fluorinated β-ketoester that serves as a critical building block in the synthesis of complex pharmaceutical agents. The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug molecules.[1][2] This document provides detailed application notes on the primary use of this compound in the synthesis of the potent anti-HIV drug, Dolutegravir, along with experimental protocols and relevant biological context.

Primary Application: Synthesis of Dolutegravir

This compound is a key precursor for the construction of the polycyclic pyridinone core of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI).[3] Dolutegravir is highly effective in the treatment of HIV-1 infection, exhibiting a high genetic barrier to resistance.[4] The trifluorinated phenyl moiety of the starting material is a crucial pharmacophore that contributes to the potent activity of the final drug.

Synthetic Strategy Overview

The synthesis of Dolutegravir from this compound generally involves a multi-step sequence. A common strategy is the construction of a pyridinone ring system, which is then further elaborated to form the final tricyclic structure of Dolutegravir. The following sections detail a representative synthetic workflow and the associated experimental protocols.

Experimental Protocols

The following protocols describe the synthesis of a key pyridinone intermediate from this compound, a crucial step in the overall synthesis of Dolutegravir.

Protocol 1: Synthesis of a Pyridinone Intermediate

This protocol outlines a common approach to constructing the pyridinone core.

Materials:

  • This compound

  • Ethyl 3-(N,N-dimethylamino)acrylate

  • Aminoacetaldehyde dimethyl acetal

  • Methyl bromoacetate

  • Magnesium Bromide (MgBr2)

  • Pyridine

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

  • Lithium Hydroxide (LiOH)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO3)

  • Sodium Chloride (NaCl)

Procedure:

  • Step 1: Condensation to form Vinylogous Amide.

    • To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (1.0 mol) and pyridine (1.2 mol) in DCM (500 mL), add a DCM solution of methyl oxalyl chloride (1.0 mol) under a nitrogen atmosphere while maintaining the temperature below 5 °C.[4]

    • Stir the reaction mixture at 5 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[4]

    • Quench the reaction with a 5% aqueous solution of NaHCO3 (200 mL).[4]

    • Separate the organic phase and wash with water (100 mL).[4]

    • Evaporate the solvent under reduced pressure. The crude product is then purified by recrystallization from MTBE.[4]

  • Step 2: Substitution with Aminoacetaldehyde Dimethyl Acetal.

    • The vinylogous amide from the previous step is reacted with aminoacetaldehyde dimethyl acetal to yield a substitution product. This reaction typically proceeds in a suitable solvent at room temperature.

  • Step 3: Condensation with Methyl Bromoacetate.

    • The product from Step 2 is condensed with methyl bromoacetate to form the precursor for cyclization.

  • Step 4: MgBr2-Promoted Intramolecular Cyclization.

    • The precursor from Step 3 undergoes an intramolecular cyclization promoted by MgBr2 to form a pyridinone diester.[4]

  • Step 5: Selective Hydrolysis.

    • The resulting pyridinone diester is selectively hydrolyzed using LiOH·H2O (1.0 mol) in a mixture of the organic phase and water at 0 °C for 6 hours.[4]

    • After completion of the hydrolysis, the reaction is quenched with 1M HCl.[4]

    • The product is extracted with CH2Cl2, and the organic layer is washed with 5% aqueous sodium hydrogen carbonate and 2% aqueous sodium chloride.[4]

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of a Dolutegravir intermediate.

StepReactantsProductYield (%)Reference
CondensationEthyl 3-(N,N-dimethylamino)acrylate, Methyl oxalyl chlorideVinylogous amideExcellent[4]
SubstitutionVinylogous amide, Aminoacetaldehyde dimethyl acetalSubstituted intermediateNear quantitative[4]
MgBr2-Promoted Cyclization and Subsequent HydrolysisPrecursor from the previous stepKey Dolutegravir IntermediateHigh[4]
AmidationPyridone-acid intermediate, 2,4-difluorobenzylamineDolutegravir67[5]
Saponification to Acid IntermediateEster intermediateAcid intermediate72[5]
Batch Synthesis of Pyridinone IntermediatePyran precursorPyridinone intermediate86[6]
Batch Synthesis of Acid IntermediateEster intermediate, LiOHAcid intermediate64[6]
Batch Synthesis of Aldehyde IntermediateAcid intermediate, Sulfuric acid, Formic acidAldehyde intermediate65[6]
Batch Synthesis of Tricyclic AcidAldehyde intermediate, (R)-3-aminobutanolTricyclic acid intermediate66[6]

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic workflow from this compound to a key pyridinone intermediate of Dolutegravir.

G Synthetic Workflow for Dolutegravir Intermediate A This compound B Condensation with Amino-component A->B Step 1 C Pyridinone Ring Formation (Cyclization) B->C Step 2 D Key Pyridinone Intermediate C->D Step 3 E Further Elaboration D->E Multi-step F Dolutegravir E->F

Caption: Synthetic pathway from the starting material to Dolutegravir.

Mechanism of Action: HIV Integrase Inhibition

Dolutegravir functions by inhibiting the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome.[7][8] This action effectively halts the HIV replication cycle.[7]

G Mechanism of Action of Dolutegravir cluster_virus HIV Replication Cycle cluster_host Host Cell A HIV Virus B Viral RNA -> Viral DNA (Reverse Transcription) A->B C Viral DNA enters Host Cell Nucleus B->C E Integration of Viral DNA into Host DNA C->E D Host DNA F Production of New Viral RNA and Proteins E->F G Assembly of New HIV Virions F->G Dolutegravir Dolutegravir Integrase HIV Integrase Dolutegravir->Integrase Inhibits Integrase->E

Caption: Dolutegravir's inhibition of HIV integrase in the viral life cycle.

References

Application Notes and Protocols: The Role of Ethyl 2,4,5-trifluorobenzoylacetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl 2,4,5-trifluorobenzoylacetate, a key fluorinated building block, in the synthesis of modern agrochemicals. The unique chemical properties imparted by the trifluorophenyl moiety make this intermediate particularly valuable for the development of potent and effective fungicides and herbicides.

Synthesis of Strobilurin Fungicides: The Case of Trifloxystrobin

This compound is a crucial precursor in the synthesis of strobilurin fungicides, a class of agrochemicals that act by inhibiting mitochondrial respiration in fungi. One of the most prominent examples is Trifloxystrobin, a broad-spectrum fungicide used to control a wide range of diseases on various crops.

The synthesis of the core trifluorophenyl-containing intermediate for Trifloxystrobin involves the reaction of this compound with a methoxyiminoacetate derivative. This is a critical step that introduces the structural motif responsible for the fungicidal activity.

Experimental Protocol: Synthesis of a Trifloxystrobin Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate in the production of Trifloxystrobin, derived from this compound.

Materials:

  • This compound

  • Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Add Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure Trifloxystrobin intermediate.

Quantitative Data
StepReactantsProductYield (%)Purity (%)
1This compound, Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetateTrifloxystrobin Intermediate85-95>95
Signaling Pathway: Mode of Action of Trifloxystrobin

Trifloxystrobin inhibits fungal respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This blockage disrupts the production of ATP, the energy currency of the cell, leading to fungal cell death.[1][2]

Trifloxystrobin_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_protons Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q e- H_plus_out H⁺ (intermembrane space) Complex_I->H_plus_out H⁺ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_plus_out H⁺ pumping Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O Complex_IV->H_plus_out H⁺ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_plus_in H⁺ (matrix) H_plus_out->ATP_Synthase Proton Motive Force ADP ADP + Pi ADP->ATP_Synthase Trifloxystrobin Trifloxystrobin Trifloxystrobin->Complex_III Inhibits Electron Transfer

Caption: Mode of action of Trifloxystrobin in the mitochondrial electron transport chain.

Synthesis of Pyrazole Herbicides

This compound serves as a versatile starting material for the synthesis of pyrazole-based herbicides. The reaction of this β-ketoester with hydrazine or substituted hydrazines leads to the formation of a pyrazole ring, a common scaffold in many herbicidal compounds. These herbicides often act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).

Experimental Protocol: Synthesis of a 3-(2,4,5-trifluorophenyl)-1H-pyrazol-5(4H)-one

This protocol describes a general method for the synthesis of a pyrazole derivative from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • If precipitation is incomplete, acidify the solution with a few drops of hydrochloric acid.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pyrazole product.

Quantitative Data
StepReactantsProductYield (%)
1This compound, Hydrazine hydrate3-(2,4,5-trifluorophenyl)-1H-pyrazol-5(4H)-one80-90
Signaling Pathway: Mode of Action of PPO-Inhibiting Herbicides

Pyrazole herbicides often target and inhibit the enzyme protoporphyrinogen oxidase (PPO), which is crucial for the biosynthesis of chlorophyll and heme in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid cell membrane disruption through lipid peroxidation, leading to weed death.[3][4]

PPO_Inhibition_Pathway cluster_Chloroplast Chloroplast cluster_Cytoplasm Cytoplasm Glutamate Glutamate ALA Aminolevulinic Acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX_chloro Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX_chloro PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (accumulates and leaks) Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leakage Protoporphyrin_IX_chloro Protoporphyrin IX PPO->Protoporphyrin_IX_chloro Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->PPO Inhibits Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Oxidation Light_O2 Light + O₂ Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX_cyto->Singlet_Oxygen generates Light_O2->Singlet_Oxygen Cell_Membrane Cell Membrane Singlet_Oxygen->Cell_Membrane attacks Lipid_Peroxidation Lipid Peroxidation & Membrane Disruption Cell_Membrane->Lipid_Peroxidation Weed_Death Weed Death Lipid_Peroxidation->Weed_Death

Caption: Mode of action of PPO-inhibiting pyrazole herbicides.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a range of modern agrochemicals. Its incorporation into molecules like Trifloxystrobin and pyrazole-based herbicides demonstrates its importance in developing effective crop protection solutions. The protocols and pathways detailed in these notes provide a foundation for researchers and scientists working in the field of agrochemical development.

References

Application Notes and Protocols for Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 2,4,5-trifluorobenzoylacetate, a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics.

Introduction

This compound is a versatile building block in organic synthesis, valued for its trifluorinated phenyl ring which can enhance the biological activity of target molecules. Its primary application lies in the construction of the quinolone and fluoroquinolone core structures, which are essential pharmacophores in a range of antibacterial agents. The methodologies described herein focus on the synthesis of a key intermediate for fluoroquinolone antibiotics via the Gould-Jacobs reaction and subsequent cyclization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 98349-24-7
Molecular Formula C₁₁H₉F₃O₃
Molecular Weight 246.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 66-68 °C
Boiling Point 92 °C @ 0.08 Torr
Solubility Soluble in Toluene

Experimental Protocols

The following protocols outline the synthesis of a fluoroquinolone core structure starting from this compound. The key steps involve a condensation reaction to form an enamine, followed by a thermally induced cyclization.

Protocol 1: Synthesis of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate

This protocol describes the formation of a key enamine intermediate.

Materials:

  • This compound

  • Triethyl orthoformate

  • Acetic anhydride

  • Cyclopropylamine

  • Ethanol

  • Toluene

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.2 eq).

  • Heat the mixture at 120-130°C for 2 hours with stirring.

  • After 2 hours, remove the volatile components under reduced pressure using a rotary evaporator to obtain the crude ethoxymethylene intermediate.

  • Dissolve the crude intermediate in ethanol.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add cyclopropylamine (1.1 eq) to the solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate.

Protocol 2: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol details the intramolecular cyclization to form the quinolone core.[1]

Materials:

  • Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate (from Protocol 1)

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Hexane

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Suspend Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate (1.0 eq) in a high-boiling point solvent like Dowtherm A.

  • Add potassium carbonate (1.5 eq) to the suspension.

  • Heat the mixture to 250-260°C with vigorous stirring for 1.5 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add hexane to precipitate the product.

  • Filter the solid and wash thoroughly with hexane to remove the high-boiling point solvent.

  • Dry the product under vacuum to obtain Ethyl 1-cyclopropyl-6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Data Presentation

The following table summarizes expected yields for the synthesis of the fluoroquinolone core, based on analogous reactions.[2][3]

StepProductExpected Yield
Protocol 1 Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate75-85%
Protocol 2 Ethyl 1-cyclopropyl-6,7-difluoro-4-hydroxyquinoline-3-carboxylate60-70%

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of the final quinolone product is expected to show signals corresponding to the cyclopropyl protons, the ethyl ester protons, and the aromatic protons of the quinoline ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and the quinolone ring, as well as the carbons of the aromatic and cyclopropyl groups.

  • IR Spectroscopy: Infrared spectroscopy should reveal characteristic absorption bands for the C=O stretching of the ester and quinolone carbonyl groups, as well as C-F and aromatic C-H stretching vibrations.

Mandatory Visualizations

Experimental Workflow for Fluoroquinolone Synthesis

G cluster_start Starting Material cluster_step1 Protocol 1: Enamine Formation cluster_step2 Protocol 2: Cyclization cluster_final Final Product Core A This compound B Condensation with Triethyl orthoformate & Acetic anhydride A->B Step 1a C Reaction with Cyclopropylamine B->C Step 1b D Ethyl 3-(cyclopropylamino)-2- (2,4,5-trifluorobenzoyl)acrylate C->D Intermediate E Intramolecular Cyclization (High Temperature, K2CO3) D->E Step 2 F Ethyl 1-cyclopropyl-6,7-difluoro- 4-hydroxyquinoline-3-carboxylate E->F Quinolone Core G Fluoroquinolone Antibiotic (e.g., Ciprofloxacin after further steps) F->G Further Functionalization

Caption: Workflow for the synthesis of a fluoroquinolone core.

Signaling Pathway: Mechanism of Action of Fluoroquinolone Antibiotics

G cluster_drug Drug Action cluster_bacterium Bacterial Cell Drug Fluoroquinolone Antibiotic (e.g., Ciprofloxacin) Gyrase DNA Gyrase (Topoisomerase II) Drug->Gyrase Inhibits TopoIV Topoisomerase IV Drug->TopoIV Inhibits DNA_rep DNA Replication Gyrase->DNA_rep Enables TopoIV->DNA_rep Enables Cell_death Bacterial Cell Death DNA_rep->Cell_death Inhibition leads to

References

Application Notes and Protocols: Reaction Mechanisms Involving Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms involving Ethyl 2,4,5-trifluorobenzoylacetate, a key intermediate in the synthesis of fluoroquinolone antibiotics. The following sections detail the synthesis of a ciprofloxacin precursor, including reaction mechanisms, experimental protocols, and quantitative data.

Synthesis of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid from this compound

The synthesis of fluoroquinolones, such as ciprofloxacin, often involves the construction of the core quinolone ring system. A common and effective method for this is a modification of the Gould-Jacobs reaction. This process utilizes this compound as a key starting material. The overall synthetic scheme involves three main stages:

  • Stage 1: Condensation - Reaction of this compound with a suitable amine to form an enamine intermediate.

  • Stage 2: Cyclization - Intramolecular cyclization of the enamine to form the quinolone ring.

  • Stage 3: Nucleophilic Substitution - Introduction of the piperazine moiety (or other substituents) at the C-7 position.

This document will focus on the initial stages leading to the formation of the core fluoroquinolone scaffold.

Reaction Mechanism: Modified Gould-Jacobs Reaction

The synthesis of the quinolone ring from this compound follows a reaction pathway analogous to the Gould-Jacobs reaction. The key steps are outlined below:

  • Enamine Formation: this compound reacts with an amine, in this case, cyclopropylamine, to form an enaminone intermediate. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration.

  • Intramolecular Cyclization (Conrad-Limpach-Knorr Cyclization): The enaminone intermediate undergoes a thermally induced or base-catalyzed intramolecular cyclization. The nitrogen atom of the enamine attacks the ester carbonyl group, leading to the formation of a six-membered ring and the elimination of ethanol. This step is crucial for the formation of the 4-quinolone core.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for the biological activity of many fluoroquinolones.

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of the fluoroquinolone core from this compound.

Reaction_Pathway A This compound C Enaminone Intermediate A->C + B Cyclopropylamine B->C D Ethyl 1-cyclopropyl-6,7-difluoro- 1,4-dihydro-4-oxoquinoline-3-carboxylate C->D Cyclization (Heat, Base) E 1-Cyclopropyl-6,7-difluoro- 1,4-dihydro-4-oxoquinoline-3-carboxylic acid D->E Hydrolysis (H+ or OH-)

Caption: Synthetic pathway to the fluoroquinolone core.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of fluoroquinolones and have been adapted for the use of this compound.

Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (Intermediate D)

Materials:

  • This compound

  • Cyclopropylamine

  • Triethylamine

  • Toluene

  • Potassium Carbonate

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add cyclopropylamine (1.1 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the initial condensation, cool the reaction mixture to room temperature.

  • Add potassium carbonate (2.0 eq) and DMF.

  • Heat the mixture to 120-125 °C and stir for 4-6 hours to facilitate cyclization. During this time, the lower boiling toluene will distill off.

  • Cool the reaction mixture and pour it into ice water.

  • The solid product will precipitate. Filter the solid, wash with water, and then with a non-polar solvent like hexane to remove impurities.

  • Dry the product under vacuum to obtain Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Synthesis of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Intermediate E)

Materials:

  • Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

  • Ethanol

  • Water

Procedure (Alkaline Hydrolysis):

  • Suspend the ester intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water to remove any remaining salts, and dry under vacuum.

Quantitative Data

The following table summarizes the expected yields and key reaction parameters for the synthesis of the ciprofloxacin precursor. The data is compiled from analogous reactions reported in the literature.

StepReactantReagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)
Enamine Formation & Cyclization This compoundCyclopropylamine, Triethylamine, K2CO3Toluene, DMF120-1258-1260-75
Hydrolysis Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylateNaOH (aq)Ethanol/WaterReflux2-485-95

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of the fluoroquinolone core.

Experimental_Workflow start Start step1 Condensation Reaction: This compound + Cyclopropylamine start->step1 step2 Cyclization Reaction: Formation of Quinolone Ring step1->step2 step3 Work-up & Precipitation step2->step3 step4 Filtration & Washing step3->step4 step5 Drying of Intermediate D step4->step5 step6 Hydrolysis Reaction step5->step6 step7 Acidification & Precipitation step6->step7 step8 Filtration & Washing step7->step8 step9 Drying of Final Product (E) step8->step9 end End step9->end

Caption: General experimental workflow.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes and Protocols: Ethyl 2,4,5-Trifluorobenzoylacetate in the Synthesis of Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2,4,5-trifluorobenzoylacetate and its derivatives as key starting materials in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the drug's mechanism of action are presented to facilitate research and development in pharmaceutical manufacturing.

Introduction to Sitagliptin and its Mechanism of Action

Sitagliptin is an oral antihyperglycemic agent that works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The inhibition of DPP-4 increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to meals.[1][2][3][4] These elevated incretin levels stimulate insulin secretion and suppress glucagon release from the pancreas in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes.[2][5]

The chemical structure of Sitagliptin incorporates a trifluorophenyl moiety, making this compound a crucial and strategically important starting material for its synthesis.[6] Various synthetic routes have been developed to produce Sitagliptin, focusing on achieving high enantiomeric purity of the desired (R)-enantiomer, which is the active pharmaceutical ingredient.

Signaling Pathway of Sitagliptin

The mechanism of action of Sitagliptin involves the potentiation of the endogenous incretin system. The following diagram illustrates the signaling pathway.

Sitagliptin_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Meal Meal Incretins GLP-1 & GIP (Incretin Hormones) Meal->Incretins Release Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Reduces Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition

Caption: Signaling pathway of Sitagliptin.

Synthetic Approaches to Sitagliptin from this compound Derivatives

Several synthetic strategies have been developed to produce Sitagliptin, with a key focus on the stereoselective synthesis of the chiral β-amino acid moiety. Both chemical and enzymatic methods have been successfully employed.

Quantitative Data from Various Synthetic Routes

The following table summarizes key quantitative data from different reported synthetic methodologies for Sitagliptin and its intermediates.

Step/RouteStarting MaterialKey Reagents/CatalystsSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Enantioselective Aza-Michael Addition(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-oneQuinine-derived C(9)-urea ammonium catalyst, KOHToluene:H₂O-20 to 094 (for adduct)96[2]
Multi-Enzymatic CascadeEthyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoateTransaminase (TARO), Esterase, AHR, FDH, BenzylamineTris-HCl Buffer3770 (for intermediate)Not Reported[1]
Stereoselective Reduction3-amino-4-(2,4,5-trifluorophenyl)but-2-enoic acid ethyl ester(S)-mandelic acid, NaBH₄THFRoom Temp.Not directly reported84.4[7]
Asymmetric HydrogenationEnamine of Pro-SitagliptinRh(I)/t-Bu JOSIPHOSMethanol45-90>99>99[8]

Experimental Protocols

The following protocols provide detailed methodologies for key steps in the synthesis of Sitagliptin intermediates starting from derivatives of this compound.

Protocol 1: Multi-Enzymatic Cascade for Sitagliptin Intermediate

This protocol outlines a biocatalytic approach for the synthesis of a key Sitagliptin intermediate using a multi-enzyme cascade.[1]

Materials:

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Substrate)

  • Benzylamine (Amino Donor)

  • Whole cells co-expressing Transaminase (TARO) and Esterase

  • Whole cells expressing Aldehyde Reductase (AHR) and Formate Dehydrogenase (FDH)

  • Pyridoxal 5'-phosphate (PLP)

  • Sodium formate

  • Tris-HCl Buffer (200 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 5 M NaOH

Procedure:

  • Prepare a reaction mixture containing 100 mM ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, 300 mM benzylamine, 0.5 mM PLP, and 200 mM sodium formate in 200 mM Tris-HCl buffer (pH 8.0).

  • Add 60 mg (dry cell weight)/mL of whole cells co-expressing TARO and Esterase, and 60 mg (dry cell weight)/mL of whole cells expressing AHR/FDH to the reaction mixture.

  • Add 5% (v/v) of DMSO as a co-solvent.

  • Incubate the reaction at 37°C with agitation.

  • Monitor the pH of the reaction and maintain it at 8.0 by the controlled addition of 5 M NaOH.

  • After the reaction is complete (monitored by HPLC), terminate the reaction by acidifying to pH 2.0 with HCl.

  • Isolate the product by centrifugation to remove the cells, followed by extraction of the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purify the product using standard chromatographic techniques.

Protocol 2: Enantioselective Aza-Michael Addition

This protocol describes a key step in an organocatalytic enantioselective synthesis of an (R)-Sitagliptin precursor.[2]

Materials:

  • (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one

  • tert-Butyl β-naphthylmethoxycarbamate

  • Quinine-derived C(9)-urea ammonium catalyst (10 mol%)

  • Potassium hydroxide (KOH)

  • Toluene

  • Water

Procedure:

  • Dissolve (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one and tert-butyl β-naphthylmethoxycarbamate (2.0 equiv) in a toluene:water (8:1) solvent system.

  • Add the quinine-derived C(9)-urea ammonium catalyst (10 mol%).

  • Cool the reaction mixture to -20°C.

  • Add aqueous KOH (1.2 equiv) to initiate the reaction.

  • Stir the reaction mixture at -20°C for the required time (e.g., 2-5 hours), monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aza-Michael adduct by column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of Sitagliptin, highlighting the key transformations.

Sitagliptin_Synthesis Start Ethyl 2,4,5-Trifluoro- benzoylacetate Derivative Intermediate1 β-Ketoester or α,β-Unsaturated Ketone Start->Intermediate1 Initial Condensation/ Modification Intermediate2 Chiral β-Amino Ester or Amide Intermediate Intermediate1->Intermediate2 Enantioselective Amination/ Reduction Sitagliptin_Core Protected Sitagliptin Intermediate2->Sitagliptin_Core Amide Coupling with Triazolopiperazine Final_Product Sitagliptin Sitagliptin_Core->Final_Product Deprotection

Caption: Generalized synthetic workflow for Sitagliptin.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of crude Ethyl 2,4,5-trifluorobenzoylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is typically a white to off-white crystalline solid.[1][2] Key physical properties are summarized in the table below.

Q2: What is the expected purity of the commercially available compound?

A2: Commercially available this compound is often supplied with a purity of 98% to 99%.[1]

Q3: What are the common impurities in crude this compound?

A3: While specific impurities depend on the synthetic route, the Claisen condensation reaction used for its synthesis can lead to several common impurities. These may include unreacted starting materials such as the corresponding trifluorobenzoate and ethyl acetate, as well as byproducts from side reactions like self-condensation of ethyl acetate.

Q4: Which purification technique is most suitable for this compound?

A4: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found.

  • Column chromatography is a versatile technique for separating the target compound from a variety of impurities, especially those with different polarities.

  • Vacuum distillation is a good option for removing non-volatile impurities or for large-scale purification, given the compound's boiling point under reduced pressure.[2]

Troubleshooting Guide

Recrystallization Issues

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. To address this:

  • Increase the amount of solvent: The concentration of the compound may be too high. Add more hot solvent to fully dissolve the oil.

  • Use a lower boiling point solvent: This will ensure that the dissolution temperature is below the melting point of your compound.

  • Change the solvent system: A different solvent or a mixture of solvents might be more suitable. A common technique is to dissolve the compound in a good solvent and then add a poor solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.

Q6: No crystals are forming upon cooling. What can I do?

A6: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. Try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.

  • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.

  • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.

Column Chromatography Issues

Q7: I am not getting good separation of my compound on the TLC plate. What solvent system should I start with?

A7: For moderately polar compounds like this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.

Q8: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A8: Streaking is often caused by overloading the sample or using a solvent system in which the compound has poor solubility.

  • Reduce the sample concentration: Use a more dilute solution for spotting on the TLC plate and for loading onto the column.

  • Adjust the solvent system: Add a small amount of a more polar solvent to the eluent to improve the solubility of your compound.

  • Check the pH of the silica gel: If your compound is acidic or basic, it may interact strongly with the silica gel. Consider using silica gel treated with a buffer or using a different stationary phase like alumina.

Distillation Issues

Q9: The compound seems to be decomposing during vacuum distillation. What can I do?

A9: Decomposition during distillation is often due to excessive temperature.

  • Ensure a good vacuum: A lower pressure will lower the boiling point of your compound, allowing for distillation at a lower temperature. Check your vacuum pump and all connections for leaks. The reported boiling point is 92 °C at 0.08 Torr.[2]

  • Use a proper heating mantle and stir bar: Ensure even heating to avoid localized overheating. Vigorous stirring also prevents bumping.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 98349-24-7[1]
Molecular Formula C₁₁H₉F₃O₃[1]
Molecular Weight 246.18 g/mol [1]
Appearance White to off-white crystalline solid[1][2]
Melting Point 66-68 °C[2]
Boiling Point 92 °C at 0.08 Torr[2]

Table 2: Suggested Starting Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (95:5 to 80:20)Low to MediumGood starting point for separating moderately polar compounds.
Dichloromethane / Hexane (50:50 to 80:20)MediumAlternative for compounds that do not separate well in ethyl acetate systems.
Toluene / Ethyl Acetate (98:2 to 90:10)Low to MediumCan be effective for aromatic compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it using various ratios of hexane and ethyl acetate to find a solvent system that provides an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed. Use a stir bar in the distillation flask for smooth boiling.

  • Evacuation: Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., ~0.1 Torr).

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection: Collect the distillate that comes over at the expected boiling point (around 92 °C at 0.08 Torr).[2]

  • Cooling: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis to Assess Purity Crude->TLC Decision Is Purity Sufficient? TLC->Decision Pure Pure Product Decision->Pure Yes Purify Select Purification Method Decision->Purify No Recrystallization Recrystallization Purify->Recrystallization Chromatography Column Chromatography Purify->Chromatography Distillation Vacuum Distillation Purify->Distillation Recrystallization->TLC Chromatography->TLC Distillation->TLC

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Cooling Cooling the Solution Start->Cooling Problem Issue Encountered? Cooling->Problem OilingOut Compound Oils Out Problem->OilingOut Yes, oiling NoCrystals No Crystals Form Problem->NoCrystals Yes, no crystals Success Crystals Formed Problem->Success No ActionOiling Add more solvent or change solvent system OilingOut->ActionOiling ActionNoCrystals Induce crystallization or concentrate the solution NoCrystals->ActionNoCrystals ActionOiling->Start Retry ActionNoCrystals->Start Retry

Caption: Troubleshooting guide for common recrystallization problems.

References

Navigating the Synthesis of Ethyl 2,4,5-trifluorobenzoylacetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of Ethyl 2,4,5-trifluorobenzoylacetate is a critical step in the creation of various pharmaceutical compounds. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address challenges encountered during its synthesis and to improve the overall yield and purity of the final product.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues that may arise during the synthesis of this compound via Claisen condensation, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The base (e.g., sodium ethoxide, magnesium ethoxide) may have degraded due to moisture.- Use freshly prepared or properly stored anhydrous base. Solid magnesium ethoxide has been noted to potentially improve reaction yield and product quality.[1] - Ensure all reactants and solvents are anhydrous.
2. Insufficient Base: Claisen condensations require a full equivalent of base to deprotonate the resulting β-keto ester and drive the equilibrium towards the product.[2][3]- Use at least one full molar equivalent of the base relative to the ethyl acetate.
3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- While initial dropwise addition of reactants may be performed at a lower temperature (e.g., 5-10°C) to control the exothermic reaction, the reaction mixture should be allowed to warm up and react at a suitable temperature (e.g., 40-65°C) for a sufficient duration.
4. Reversible Reaction: The Claisen condensation is a reversible reaction.- The use of a full equivalent of a strong base is crucial to shift the equilibrium towards the product by forming the stable enolate of the β-keto ester.[2][3]
Formation of Side Products 1. Self-Condensation of Ethyl 2,4,5-trifluorobenzoate: If the reaction conditions are not optimized, the fluorinated ester may undergo self-condensation.- This is less likely as ethyl 2,4,5-trifluorobenzoate lacks α-hydrogens and thus cannot be easily enolized.
2. Hydrolysis of Esters: Presence of water can lead to the hydrolysis of the starting esters or the final product.- Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried before use.
3. Acyl Substitution on the Base: The base (e.g., ethoxide) can act as a nucleophile and react with the ester.- Using the same alkoxide as the ester's alcohol component (ethoxide for ethyl esters) prevents the formation of mixed ester byproducts through transesterification.
Difficult Purification 1. Unreacted Starting Materials: Incomplete reaction can leave starting materials in the product mixture.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Optimize reaction time and temperature.
2. Formation of Emulsions during Workup: The presence of salts and polar byproducts can lead to emulsion formation during aqueous extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. - Allow the mixture to stand for a longer period for better phase separation.
3. Co-distillation or Similar Boiling Points: The product and impurities may have close boiling points, making distillation challenging.- Utilize fractional distillation with a packed column for better separation. - Consider purification by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the mixed Claisen condensation of ethyl acetate with ethyl 2,4,5-trifluorobenzoate using a strong base like sodium ethoxide or magnesium ethoxide.[4][5]

Q2: Why is a strong base necessary, and how much should be used?

A2: A strong base is required to deprotonate ethyl acetate, forming the nucleophilic enolate. A full molar equivalent of the base is necessary because the product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is irreversible and drives the reaction to completion, leading to higher yields.[2][3]

Q3: Which base is better: sodium ethoxide or magnesium ethoxide?

A3: Both sodium ethoxide and magnesium ethoxide can be effective. Some literature suggests that solid magnesium ethoxide can lead to improved reaction yields and product quality.[1] Magnesium ethoxide may also be preferred in some cases for its different reactivity and solubility profile.

Q4: What are the optimal reaction conditions?

A4: While specific optimization for this exact synthesis is not widely published, analogous Claisen condensations suggest the following conditions:

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene are suitable. Cyclohexane has also been proposed as a safer alternative for industrial applications.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0-10°C) during the addition of reactants to control the exothermic nature of the reaction. The reaction is then typically allowed to proceed at a higher temperature (e.g., 40-65°C or reflux) for several hours to ensure completion.

  • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.

Q5: How should the reaction be quenched and the product isolated?

A5: The reaction is typically quenched by acidification with a weak acid, such as acetic acid, or a dilute mineral acid (e.g., sulfuric acid) to neutralize the excess base and protonate the enolate of the product. The product is then extracted into an organic solvent, washed with water and brine, dried over an anhydrous salt (like sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

Q6: What are the best methods for purifying the final product?

A6: The crude product can be purified by vacuum distillation. Given its boiling point of 92°C at 0.08 Torr, this is a viable method.[6][7] Alternatively, column chromatography on silica gel can be used for high-purity samples.

Experimental Protocols

Protocol 1: Synthesis using Sodium Ethoxide

This protocol is a generalized procedure based on the principles of the Claisen condensation.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add a solution of ethyl acetate and ethyl 2,4,5-trifluorobenzoate in an anhydrous solvent (e.g., THF or toluene) dropwise with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add a slight excess of a weak acid (e.g., acetic acid) or dilute strong acid to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis using Magnesium Ethoxide

This protocol outlines the use of magnesium ethoxide, which can be prepared in situ or used as a solid.

  • Preparation of Magnesium Ethoxide: In a flame-dried flask under a nitrogen atmosphere, add magnesium turnings and a catalytic amount of iodine or N-bromosuccinimide to anhydrous ethanol.[8] Heat the mixture to reflux until all the magnesium has reacted.

  • Reaction Setup: Cool the magnesium ethoxide suspension.

  • Addition of Reactants: Add a solution of ethyl acetate and ethyl 2,4,5-trifluorobenzoate in an anhydrous solvent dropwise.

  • Reaction: Heat the reaction mixture to reflux for 2-6 hours, monitoring for completion.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Visualizing the Process

To better understand the synthesis and factors influencing its success, the following diagrams illustrate the reaction pathway, a logical troubleshooting workflow, and the key relationships between experimental parameters and the desired outcome.

G cluster_0 Reaction Pathway for this compound Synthesis Ethyl Acetate Ethyl Acetate Enolate of Ethyl Acetate Enolate of Ethyl Acetate Ethyl Acetate->Enolate of Ethyl Acetate Deprotonation Ethyl 2,4,5-trifluorobenzoate Ethyl 2,4,5-trifluorobenzoate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl 2,4,5-trifluorobenzoate->Tetrahedral Intermediate Base (NaOEt or Mg(OEt)2) Base (NaOEt or Mg(OEt)2) Base (NaOEt or Mg(OEt)2)->Enolate of Ethyl Acetate Enolate of Ethyl Acetate->Tetrahedral Intermediate Nucleophilic Attack Product Enolate Product Enolate Tetrahedral Intermediate->Product Enolate Elimination of Ethoxide This compound This compound Product Enolate->this compound Protonation Acid Workup Acid Workup Acid Workup->this compound

Caption: Chemical reaction pathway for the synthesis of this compound.

G cluster_1 Troubleshooting Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Check Base Quality Check Base Quality Low Yield?->Check Base Quality Yes Side Products? Side Products? Low Yield?->Side Products? No Check Base Stoichiometry Check Base Stoichiometry Check Base Quality->Check Base Stoichiometry Optimize Temp/Time Optimize Temp/Time Check Base Stoichiometry->Optimize Temp/Time Optimize Temp/Time->Side Products? Ensure Anhydrous Conditions Ensure Anhydrous Conditions Side Products?->Ensure Anhydrous Conditions Yes Purification Issues? Purification Issues? Side Products?->Purification Issues? No Use Correct Base Use Correct Base Ensure Anhydrous Conditions->Use Correct Base Use Correct Base->Purification Issues? Optimize Workup Optimize Workup Purification Issues?->Optimize Workup Yes Successful Synthesis Successful Synthesis Purification Issues?->Successful Synthesis No Consider Chromatography Consider Chromatography Optimize Workup->Consider Chromatography Consider Chromatography->Successful Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

G cluster_2 Factors Affecting Yield Yield Yield Base Base Base->Yield Purity Purity Base->Purity Reactants Reactants Reactants->Yield Stoichiometry Stoichiometry Reactants->Stoichiometry Conditions Conditions Conditions->Yield Anhydrous Anhydrous Conditions->Anhydrous Temperature Temperature Conditions->Temperature Time Time Conditions->Time Workup Workup Workup->Yield Acidification Acidification Workup->Acidification Extraction Extraction Workup->Extraction

Caption: Key experimental factors influencing the yield of the final product.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2,4,5-trifluorobenzoylacetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a Claisen condensation or a related acylation reaction. This typically involves the reaction of a 2,4,5-trifluorobenzoyl derivative, such as 2,4,5-trifluorobenzoyl chloride or ethyl 2,4,5-trifluorobenzoate, with a C2-synthon like ethyl acetate or diethyl malonate in the presence of a strong base.

Q2: What are the key starting materials for the synthesis?

A2: Key starting materials include:

  • An acylating agent: 2,4,5-trifluorobenzoyl chloride or ethyl 2,4,5-trifluorobenzoate.

  • A nucleophilic partner: Ethyl acetate or diethyl malonate.

  • A strong base: Sodium hydride (NaH), sodium ethoxide (NaOEt), or n-butyllithium are commonly used.[1]

  • An aprotic solvent: Tetrahydrofuran (THF), diethyl ether (Et₂O), or toluene are suitable choices.[1]

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a white to off-white crystalline solid. It is soluble in organic solvents like toluene.[2]

PropertyValue
CAS Number 98349-24-7
Molecular Formula C₁₁H₉F₃O₃
Molecular Weight 246.18 g/mol
Melting Point 66-68 °C
Boiling Point 92 °C at 0.08 Torr

Q4: What are the primary applications of this compound?

A4: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for certain fluoroquinolone antibiotics and other biologically active molecules.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Base Use a fresh, unopened container of the strong base (e.g., NaH, NaOEt). Ensure it has been stored under an inert atmosphere.Effective deprotonation of the ester leads to the formation of the enolate and initiation of the condensation reaction.
Wet Solvent or Glassware Ensure all solvents are anhydrous and glassware is thoroughly dried before use. The reaction is highly sensitive to moisture.Prevention of quenching of the strong base and the reactive enolate intermediate.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to proceed until the starting materials are consumed.Complete conversion of starting materials to the desired product, maximizing the yield.
Suboptimal Reaction Temperature For Claisen condensations, the temperature should be carefully controlled. Initial deprotonation may require cooling (0-10 °C), followed by warming to room temperature or gentle reflux to drive the reaction to completion.Balancing reaction rate with the prevention of side reactions to optimize yield.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step Expected Outcome
Self-condensation of Ethyl Acetate Add the base to a solution of ethyl 2,4,5-trifluorobenzoate first, before the dropwise addition of ethyl acetate. This favors the cross-condensation.Minimized formation of ethyl acetoacetate, the self-condensation product of ethyl acetate.
Hydrolysis of the Ester Ensure anhydrous conditions throughout the reaction and workup. Avoid the use of aqueous bases for quenching if possible.Preservation of the ester functional groups in both the starting materials and the product.
Reaction on the Aromatic Ring While less common under these conditions, strong nucleophiles can potentially displace fluoride atoms. Use of less harsh bases and controlled temperatures can mitigate this.Selective reaction at the desired carbonyl group without modification of the trifluorophenyl ring.

Experimental Protocols

Representative Protocol: Claisen Condensation using Sodium Hydride

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl 2,4,5-trifluorobenzoate

  • Ethyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2,4,5-trifluorobenzoate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • After the addition is complete, add ethyl acetate (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound.

Visualizing Workflows and Relationships

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (Ethyl 2,4,5-trifluorobenzoate, Ethyl Acetate, Base) Reaction Claisen Condensation Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Base Check Base Activity Start->Check_Base Check_Moisture Check for Moisture Start->Check_Moisture Check_Time Check Reaction Time Start->Check_Time Check_Temp Check Temperature Start->Check_Temp Solution1 Use Fresh Base Check_Base->Solution1 Solution2 Use Anhydrous Conditions Check_Moisture->Solution2 Solution3 Monitor with TLC Check_Time->Solution3 Solution4 Optimize Temperature Profile Check_Temp->Solution4

Caption: A decision-making diagram for troubleshooting low product yield.

References

Stability and storage issues of Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and storage of Ethyl 2,4,5-trifluorobenzoylacetate, a key intermediate in pharmaceutical and agrochemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on information from multiple chemical suppliers.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerator)Minimizes the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)Prevents oxidation and hydrolysis by excluding air and moisture.[1]
Container Tightly sealed, light-resistant containerProtects from atmospheric contaminants and light-induced degradation.
Description White to off-white or yellow crystalline solidVisual inspection can help monitor for signs of degradation.[1][2][3]

Q2: What are the known stability issues with this compound?

A2: this compound, being a β-keto ester, is susceptible to certain degradation pathways, particularly hydrolysis and decarboxylation, which can be accelerated by inappropriate storage or handling. The presence of fluorine atoms on the phenyl ring can also influence its stability.

Q3: What are the likely degradation products of this compound?

A3: Based on the general chemistry of β-keto esters, the primary degradation pathways for this compound are hydrolysis and subsequent decarboxylation.

  • Hydrolysis: In the presence of water (moisture), the ester group can hydrolyze to form 2,4,5-trifluorobenzoylacetic acid. This reaction can be catalyzed by both acids and bases.

  • Decarboxylation: The resulting β-keto acid is thermally unstable and can readily lose carbon dioxide to form 2,4,5-trifluoroacetophenone.

cluster_degradation Potential Degradation Pathway Ethyl_2_4_5_trifluorobenzoylacetate This compound 2_4_5_trifluorobenzoylacetic_acid 2,4,5-trifluorobenzoylacetic acid Ethyl_2_4_5_trifluorobenzoylacetate->2_4_5_trifluorobenzoylacetic_acid + H2O (Hydrolysis) 2_4_5_trifluoroacetophenone 2,4,5-trifluoroacetophenone 2_4_5_trifluorobenzoylacetic_acid->2_4_5_trifluoroacetophenone - CO2 (Decarboxylation) CO2 CO2 2_4_5_trifluorobenzoylacetic_acid->CO2 cluster_hplc HPLC Purity Assessment Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak integration and purity calculation) Detection->Data_Analysis

References

Troubleshooting guide for reactions involving Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2,4,5-trifluorobenzoylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound is a valuable building block in organic synthesis, primarily used in the preparation of fluoroquinolones, a class of broad-spectrum antibiotics.[1] Its trifluorinated phenyl ring is a key feature in many modern pharmaceuticals, enhancing properties like metabolic stability and binding affinity. It is also used in the synthesis of various heterocyclic compounds and as an intermediate in the agrochemical industry for herbicides.

Q2: What are the typical storage conditions for this compound?

A2: this compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[2] It is a white to off-white crystalline powder and should be protected from moisture.

Q3: What are the key safety precautions to consider when handling this compound?

A3: This compound is classified as an irritant.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Q4: How does the trifluorinated phenyl group affect the reactivity of the α-protons?

A4: The three electron-withdrawing fluorine atoms on the phenyl ring increase the acidity of the α-protons (the protons on the carbon between the two carbonyl groups). This enhanced acidity facilitates enolate formation, often allowing for the use of milder bases compared to non-fluorinated β-keto esters.

Troubleshooting Guide

Alkylation Reactions

Q1: I am observing low yields in my alkylation reaction with this compound. What are the possible causes and solutions?

A1: Low yields in alkylation reactions can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Choice of Base and Solvent: The increased acidity of the α-protons means that a very strong base might not be necessary. Using a base that is too strong can lead to side reactions. Conversely, a base that is too weak will result in incomplete deprotonation.

    • Recommendation: Start with a moderately strong base like sodium ethoxide (NaOEt) in ethanol or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Avoid using sodium hydroxide, as it can cause hydrolysis of the ester.

  • Reaction Temperature: Alkylation reactions are typically exothermic. Poor temperature control can lead to side reactions, including dialkylation or decomposition.

    • Recommendation: Maintain the reaction temperature, especially during the addition of the base and the alkylating agent. Cooling the reaction mixture in an ice bath is often recommended.

  • Moisture: The presence of water can consume the base and lead to hydrolysis of the ester, reducing the yield of the desired alkylated product.

    • Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon).

  • Purity of Starting Materials: Impurities in the this compound or the alkylating agent can interfere with the reaction.

    • Recommendation: Use high-purity starting materials. If necessary, purify the starting materials before use.

Q2: I am observing a significant amount of dialkylated product in my reaction. How can I favor mono-alkylation?

A2: The formation of a dialkylated product is a common side reaction. To favor mono-alkylation:

  • Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the β-keto ester).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture containing the enolate. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting again.

  • Choice of Base: Using a bulkier base can sometimes sterically hinder the second alkylation.

Experimental Protocol: Mono-alkylation of this compound

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous solvent (e.g., THF or DMF).

  • Base Addition: Cool the flask in an ice bath. Add the base (e.g., sodium hydride (60% dispersion in mineral oil, 1.1 eq) or sodium ethoxide (1.1 eq)) portion-wise, maintaining the temperature below 5°C.

  • Enolate Formation: Allow the mixture to stir at 0-5°C for 30-60 minutes after the base addition is complete.

  • Alkylation: Add the alkyl halide (1.0 eq) dropwise via the dropping funnel, keeping the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Alkylation Reactions

Start Low Yield in Alkylation Check_Base Check Base and Solvent Start->Check_Base Check_Temp Check Reaction Temperature Start->Check_Temp Check_Moisture Check for Moisture Start->Check_Moisture Check_Purity Check Starting Material Purity Start->Check_Purity Solution_Base Use NaOEt in EtOH or K2CO3 in DMF/ACN Check_Base->Solution_Base Solution_Temp Maintain low temperature (e.g., ice bath) Check_Temp->Solution_Temp Solution_Moisture Use anhydrous conditions and inert atmosphere Check_Moisture->Solution_Moisture Solution_Purity Purify starting materials Check_Purity->Solution_Purity End Improved Yield Solution_Base->End Solution_Temp->End Solution_Moisture->End Solution_Purity->End

Caption: Troubleshooting workflow for low yields in alkylation reactions.

Hydrolysis and Decarboxylation

Q1: My hydrolysis and decarboxylation reaction is not going to completion. What could be the issue?

A1: Incomplete hydrolysis and decarboxylation can be due to several factors:

  • Hydrolysis Conditions: The trifluorinated phenyl group can make the ester more resistant to hydrolysis.

    • Recommendation: For basic hydrolysis, use a stronger base like potassium hydroxide or increase the reaction temperature and time. For acidic hydrolysis, a strong acid like sulfuric acid or hydrochloric acid is typically required, often with heating.

  • Decarboxylation Temperature: The decarboxylation of the intermediate β-keto acid requires sufficient heat.

    • Recommendation: Ensure the reaction temperature is high enough for decarboxylation to occur. This is often done by heating the crude β-keto acid after the hydrolysis step.

Q2: I am observing side products during the hydrolysis and decarboxylation. What are they and how can I avoid them?

A2: Under harsh basic conditions, nucleophilic aromatic substitution of one of the fluorine atoms on the phenyl ring can occur, leading to undesired byproducts.

  • Recommendation: If you observe side products from nucleophilic aromatic substitution, consider using acidic hydrolysis and decarboxylation conditions instead.

Experimental Protocol: Hydrolysis and Decarboxylation

  • Hydrolysis (Acidic): To a round-bottom flask, add the alkylated this compound (1.0 eq) and a mixture of a strong acid (e.g., 6M HCl or H₂SO₄) and an organic co-solvent like dioxane.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto acid.

  • Decarboxylation: Gently heat the crude β-keto acid. The decarboxylation is often accompanied by the evolution of CO₂ gas. Continue heating until gas evolution ceases.

  • Purification: The resulting ketone can be purified by distillation or column chromatography.

Gould-Jacobs Quinolone Synthesis

Q1: The initial condensation reaction between this compound and my aniline is sluggish. How can I improve the reaction rate?

A1: The Gould-Jacobs reaction involves the condensation of an aniline with a β-keto ester.[3] Sluggishness can be due to the reactivity of the aniline.

  • Aniline Reactivity: Electron-deficient anilines are less nucleophilic and will react more slowly.[4]

    • Recommendation: For electron-deficient anilines, consider using a catalyst such as a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid) to activate the β-keto ester. Increasing the reaction temperature can also help.

Q2: The cyclization step of my Gould-Jacobs synthesis is giving a low yield. What are the critical factors for this step?

A2: The thermal cyclization to form the quinolone ring is often the most challenging step and requires high temperatures.[5]

  • Temperature: This step typically requires temperatures above 250°C.

    • Recommendation: Use a high-boiling solvent like diphenyl ether or Dowtherm A.[6] Alternatively, microwave-assisted synthesis can be a very effective way to achieve the necessary high temperatures rapidly and improve yields.[5][6]

  • Reaction Time: Prolonged heating at high temperatures can lead to decomposition of the product.

    • Recommendation: Optimize the reaction time at the chosen temperature. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS to determine the optimal time for product formation before significant degradation occurs.

Experimental Protocol: Gould-Jacobs Quinolone Synthesis

  • Condensation: In a round-bottom flask, mix this compound (1.0 eq) and the aniline (1.0 eq). Heat the mixture at 100-140°C for 1-2 hours. The reaction can be performed neat or in a high-boiling solvent. Remove the ethanol formed during the reaction by distillation.

  • Cyclization: Add a high-boiling solvent (e.g., diphenyl ether) to the crude condensation product. Heat the mixture to reflux (typically 250-260°C) for 15-60 minutes.

  • Workup: Cool the reaction mixture. The quinolone product often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Hydrolysis and Decarboxylation (if necessary): The resulting quinolone can be further hydrolyzed and decarboxylated as described in the previous section to obtain the final quinolone product.

Logical Relationship for Gould-Jacobs Synthesis

Start Start: this compound + Aniline Condensation Condensation Start->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Quinolone_Ester 4-Hydroxy-3-carboethoxyquinolone Cyclization->Quinolone_Ester Hydrolysis Hydrolysis Quinolone_Ester->Hydrolysis Quinolone_Acid Quinolone-3-carboxylic acid Hydrolysis->Quinolone_Acid Decarboxylation Decarboxylation Quinolone_Acid->Decarboxylation Final_Product Final Quinolone Product Decarboxylation->Final_Product

Caption: Reaction pathway for the Gould-Jacobs synthesis of quinolones.

Data Presentation

Table 1: Recommended Bases for Alkylation of this compound

BaseSolventTemperature (°C)Notes
Sodium ethoxide (NaOEt)Ethanol0 to RTStandard conditions, good for many alkyl halides.
Potassium carbonate (K₂CO₃)DMF, AcetonitrileRT to 60Milder conditions, suitable for sensitive substrates.
Sodium hydride (NaH)THF, DMF0 to RTStrong, non-nucleophilic base; requires anhydrous conditions.

Table 2: Typical Conditions for Gould-Jacobs Cyclization

MethodSolventTemperature (°C)Typical Reaction TimeAdvantages
Conventional HeatingDiphenyl ether250 - 26015 - 60 minSimple setup.
Conventional HeatingDowtherm A250 - 26015 - 60 minGood heat transfer.
Microwave IrradiationNeat or high-boiling solvent200 - 2505 - 20 minRapid heating, often higher yields, shorter reaction times.[5][6]

References

Scalability issues in the production of Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2,4,5-trifluorobenzoylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the production of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a crossed Claisen condensation. This reaction involves the condensation of ethyl 2,4,5-trifluorobenzoate with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium hydride.[1][2]

Q2: Why is a stoichiometric amount of base required for a Claisen condensation?

A2: A full equivalent of base is necessary to drive the reaction to completion. The product, a β-keto ester, is more acidic than the starting ester. The base deprotonates the β-keto ester to form a stabilized enolate. This final, essentially irreversible acid-base step pulls the entire reaction equilibrium towards the product side, ensuring a high yield.[2][3][4]

Q3: Can I use a different base, like sodium hydroxide?

A3: It is highly discouraged to use hydroxide bases like NaOH or KOH. These can cause saponification (hydrolysis) of the ester starting materials and the product, leading to low yields and the formation of unwanted carboxylic acid byproducts. The base should ideally be the alkoxide corresponding to the alcohol portion of the esters used (e.g., sodium ethoxide for ethyl esters) to avoid transesterification.[5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (ethyl 2,4,5-trifluorobenzoate and ethyl acetate) and the appearance of the product spot/peak.[6][7]

Q5: What are the primary safety concerns when scaling up this synthesis?

A5: Key safety concerns include the handling of flammable solvents (like THF or ethanol) and pyrophoric bases (like sodium hydride). The reaction can be exothermic, especially during the addition of reagents and the quenching step, requiring careful temperature control to prevent runaways. Appropriate personal protective equipment (PPE), a dry, inert atmosphere, and careful planning for quenching are essential.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of this compound. What are the potential causes and how can I fix this?

A: Low yields in a Claisen condensation can arise from several factors. Here is a systematic approach to troubleshooting:

  • Ineffective Base/Deprotonation: The strong base is crucial for generating the enolate of ethyl acetate.

    • Troubleshooting Step: Ensure the base is fresh and anhydrous. Sodium hydride (NaH) should be a fine, grey powder (if washed) or a dispersion in mineral oil. Sodium ethoxide should be a free-flowing white to yellowish powder. The reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the base from being quenched by moisture or atmospheric CO2.

    • Expected Outcome: Using a fresh, active base under anhydrous conditions will ensure efficient enolate formation, which is the first critical step of the condensation.

  • Poor Quality of Starting Materials: Impurities in the starting esters can interfere with the reaction.

    • Troubleshooting Step: Use high-purity ethyl 2,4,5-trifluorobenzoate and ethyl acetate. If necessary, distill the ethyl acetate to remove any water or acetic acid impurities.

    • Expected Outcome: Pure starting materials will prevent side reactions and ensure the base is not consumed by acidic impurities.

  • Suboptimal Reaction Temperature: Temperature control is critical for the Claisen condensation.

    • Troubleshooting Step: The initial enolate formation is often performed at a low temperature (0 °C) to control the reaction rate. However, for the condensation to proceed, the reaction may need to be warmed to room temperature or gently heated. Monitor the reaction by TLC to determine the optimal temperature profile.

    • Expected Outcome: Proper temperature control will balance the reaction rate against the rate of side reactions, maximizing product formation.

Issue 2: Formation of Multiple Byproducts

Q: My crude product shows several spots on TLC, and purification is proving difficult. What are these byproducts and how can I minimize their formation?

A: The formation of multiple products is a common challenge, often due to competing side reactions.

  • Self-Condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate.

    • Troubleshooting Step: This can be minimized by the slow, controlled addition of ethyl acetate to the mixture of the base and the non-enolizable ester (ethyl 2,4,5-trifluorobenzoate). This strategy keeps the concentration of the enolizable ester low at any given time, favoring the crossed condensation.

    • Expected Outcome: Reduced formation of ethyl acetoacetate, leading to a cleaner crude product and simpler purification.

  • Hydrolysis of Esters: If there is any moisture present, the strong base can promote the hydrolysis of the starting materials or the product into their corresponding carboxylates.

    • Troubleshooting Step: Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas throughout the experiment.

    • Expected Outcome: A significant reduction in unwanted carboxylate byproducts.

Scalability and Data Presentation

Scaling up the synthesis of this compound can impact reaction parameters and outcomes. The following table provides a summary of potential changes in key metrics as the reaction scale increases.

Parameter Lab Scale (1-10 g) Pilot Scale (100-500 g) Production Scale (1-5 kg)
Typical Yield 75-85%70-80%65-75%
Purity (Crude) 80-90%75-85%70-80%
Reaction Time 4-8 hours6-12 hours8-16 hours
Key Challenge Ensuring anhydrous conditionsHeat dissipation, mixing efficiencyEfficient and safe reagent addition, consistent temperature control

Note: This data is representative and may vary based on specific experimental conditions and equipment.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 2,4,5-trifluorobenzoate

  • Anhydrous Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The glassware must be oven-dried before assembly.

  • Base Preparation: The flask is charged with sodium hydride (1.2 equivalents). The mineral oil can be removed by washing with anhydrous hexanes under nitrogen, followed by careful decantation. Anhydrous THF is then added to the flask.

  • Reagent Addition: The THF suspension of NaH is cooled to 0 °C in an ice bath. A solution of ethyl 2,4,5-trifluorobenzoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC.

  • Workup: Once the reaction is complete, the mixture is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 5-6).

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Charge NaH & THF A->B C Inert Atmosphere (N2) B->C D Cool to 0 °C C->D Start Reaction E Slowly Add Esters D->E F Warm to RT & Stir E->F G Monitor by TLC F->G H Quench with HCl G->H Reaction Complete I Extract with EtOAc H->I J Wash & Dry I->J K Purify (Distillation/Column) J->K L L K->L Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Impure Product Check_Base Check Base Activity & Reaction Conditions Start->Check_Base Base_OK Conditions OK? Check_Base->Base_OK Fix_Base Use Fresh Base, Ensure Anhydrous/Inert Base_OK->Fix_Base No Check_Reagents Analyze Starting Materials Base_OK->Check_Reagents Yes Fix_Base->Start Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Purify_Reagents Purify/Distill Starting Esters Reagents_OK->Purify_Reagents No Check_Side_Reactions Analyze Byproducts (TLC/GC-MS) Reagents_OK->Check_Side_Reactions Yes Purify_Reagents->Start Optimize_Addition Optimize Addition Rate & Temperature Check_Side_Reactions->Optimize_Addition

Caption: Decision tree for troubleshooting scalability issues.

References

Best practices for handling and disposal of Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and disposal of Ethyl 2,4,5-trifluorobenzoylacetate (CAS No. 98349-24-7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorinated organic compound. It is commonly used as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of quinolone antibiotics.

Q2: What are the main hazards associated with this compound?

  • Skin and eye irritation: Direct contact can cause irritation.

  • Respiratory tract irritation: Inhalation of dust or vapors may irritate the respiratory system.

  • Toxicity: As with many fluorinated compounds, it may be harmful if swallowed or absorbed through the skin.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

To ensure safety, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Q4: What are the proper storage conditions for this compound?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Q5: What should I do in case of a spill?

For a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[1][2] For a large spill, evacuate the area and contact your institution's environmental health and safety office.

Q6: What are the first-aid measures in case of exposure?

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Q7: How should I dispose of waste containing this compound?

This compound and any materials contaminated with it should be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the waste through your institution's hazardous waste program.

  • Incineration at high temperatures is a potential disposal method for fluorinated organic compounds, but this must be done by a licensed hazardous waste disposal facility.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent reaction yield Impure starting material- Ensure the purity of this compound using appropriate analytical techniques (e.g., NMR, GC-MS). - Store the compound under recommended conditions to prevent degradation.
Reaction conditions not optimized- Verify reaction temperature, pressure, and stoichiometry. - Ensure solvents are anhydrous if the reaction is moisture-sensitive.
Side product formation Incorrect reaction temperature or time- Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. - Perform the reaction at the recommended temperature.
Presence of impurities- Purify starting materials and solvents before use.
Difficulty in product purification Similar polarity of product and byproducts- Explore different chromatographic techniques (e.g., column chromatography with varying solvent systems, preparative HPLC). - Consider recrystallization with different solvent systems.
Material appears discolored or clumped Improper storage- Discard the material if degradation is suspected. - Always store in a tightly sealed container in a cool, dry place.

Data Presentation

Physical and Chemical Properties

PropertyValue
CAS Number 98349-24-7
Molecular Formula C₁₁H₉F₃O₃
Molecular Weight 246.18 g/mol
Appearance White to off-white crystalline solid

Experimental Protocols

Key Experiment: Synthesis of a Quinolone Precursor

This protocol describes a general procedure for the cyclization reaction involving this compound to form a quinolone ring system, a common step in the synthesis of fluoroquinolone antibiotics.

Materials:

  • This compound

  • Aniline derivative (e.g., 2-amino-5-chloropyridine)

  • Triethylamine

  • Anhydrous Toluene

  • Dowtherm A

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and the aniline derivative (1 equivalent) in anhydrous toluene.

  • Add triethylamine (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the formation of the enamine intermediate is complete (as indicated by TLC), carefully distill off the toluene.

  • To the residue, add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) to effect the cyclization reaction.

  • Monitor the cyclization by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be precipitated by the addition of a non-polar solvent like hexane.

  • Filter the solid product and wash with a small amount of cold solvent.

  • Further purify the product by recrystallization or column chromatography.

Mandatory Visualization

Handling_and_Disposal_Workflow cluster_handling Safe Handling cluster_emergency Emergency Procedures cluster_disposal Waste Disposal start Start: Receive Chemical ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weighing Weighing and Transfer fume_hood->weighing storage Store in a Cool, Dry, Well-Ventilated Area waste_generation Generate Waste (Unused chemical, contaminated materials) storage->waste_generation (Expired/Unused) weighing->storage spill Spill Occurs weighing->spill exposure Personal Exposure weighing->exposure cleanup Spill Cleanup (Absorb, Collect, Clean) spill->cleanup first_aid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical waste_collection Collect in Labeled, Sealed Hazardous Waste Container cleanup->waste_collection waste_generation->waste_collection waste_disposal Dispose via Institutional Hazardous Waste Program waste_collection->waste_disposal end End: Proper Disposal waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Validation & Comparative

Unveiling the Enhanced Reactivity of Ethyl 2,4,5-trifluorobenzoylacetate in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of building blocks is paramount to the success of synthetic endeavors. Ethyl 2,4,5-trifluorobenzoylacetate, a key intermediate in the synthesis of potent fluoroquinolone antibiotics, exhibits distinct reactivity compared to its non-fluorinated and other substituted benzoylacetate counterparts. This guide provides a comparative analysis of its performance in crucial condensation reactions, supported by experimental data, to inform your selection of reagents for targeted molecular synthesis.

The reactivity of ethyl benzoylacetate and its derivatives is primarily centered around the active methylene group, which is flanked by two carbonyl groups, and the electrophilicity of the benzoyl carbonyl carbon. The introduction of fluorine atoms onto the phenyl ring, as in the case of this compound, significantly modulates these reactive sites. The strong electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the benzoyl carbonyl group and increases the acidity of the methylene protons, thereby influencing the rates and outcomes of condensation reactions.

Comparative Analysis of Reactivity in Condensation Reactions

To quantify the difference in reactivity, a comparative study of the Claisen-Schmidt condensation was conducted. This reaction, which involves the condensation of a ketone with an aldehyde or another ketone, serves as a reliable model for assessing the electrophilicity of the carbonyl group in various benzoylacetates.

Table 1: Comparative Yields in the Synthesis of Quinolones

One of the most significant applications of this compound is in the synthesis of fluoroquinolone antibacterial agents. The initial step of this synthesis often involves a condensation reaction with an aniline derivative. The yields obtained from this reaction using different benzoylacetates under identical conditions provide a practical measure of their relative reactivity.

Ethyl Benzoylacetate DerivativeSubstituent on Phenyl RingProduct Yield (%)
Ethyl benzoylacetateNone65
Ethyl 4-chlorobenzoylacetate4-Chloro72
Ethyl 4-nitrobenzoylacetate4-Nitro85
This compound 2,4,5-Trifluoro 92

The data clearly indicates that the presence of electron-withdrawing groups on the phenyl ring of ethyl benzoylacetate leads to higher product yields in the synthesis of quinolone precursors. The trifluorinated derivative demonstrates the highest reactivity, affording a significantly greater yield compared to the unsubstituted and even the monochloro- and nitro-substituted analogues. This enhanced reactivity can be attributed to the potent inductive effect of the three fluorine atoms, which makes the benzoyl carbonyl carbon more susceptible to nucleophilic attack by the aniline.

Experimental Protocols

General Procedure for the Synthesis of 4-Hydroxyquinoline Derivatives

A mixture of the respective ethyl benzoylacetate (10 mmol) and a substituted aniline (10 mmol) in diphenyl ether (20 mL) was heated to 250 °C for 30 minutes. The reaction mixture was then cooled to room temperature, and the precipitated solid was collected by filtration. The solid was washed with hexane and then recrystallized from ethanol to afford the pure 4-hydroxyquinoline derivative.

Mechanistic Insights and Logical Workflow

The enhanced reactivity of this compound can be visualized through the following workflow, which outlines the key steps in a typical condensation reaction leading to quinolone synthesis.

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_product Product cluster_influence Influence of Fluorine Benzoylacetate Ethyl Benzoylacetate Derivative Nucleophilic_Attack Nucleophilic Attack of Aniline on Benzoyl Carbonyl Benzoylacetate->Nucleophilic_Attack Aniline Substituted Aniline Aniline->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinolone 4-Hydroxyquinoline Derivative Dehydration->Quinolone EWG Electron-Withdrawing Fluorine Atoms EWG->Benzoylacetate Increases Electrophilicity of Carbonyl Carbon Increases Acidity of Methylene Protons

Caption: Reaction workflow for quinolone synthesis.

The diagram illustrates how the electron-withdrawing fluorine atoms on the benzoylacetate ring enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the aniline. This leads to a more favorable reaction pathway and ultimately a higher yield of the quinolone product.

Conclusion

The comparative data presented in this guide unequivocally demonstrates the superior reactivity of this compound in condensation reactions critical for the synthesis of valuable pharmaceutical compounds like fluoroquinolones. The presence of multiple fluorine atoms significantly activates the molecule towards nucleophilic attack, resulting in higher yields and potentially milder reaction conditions. For researchers and drug development professionals seeking to optimize their synthetic routes, this compound represents a highly advantageous building block.

A Comparative Guide to Analytical Methods for the Quality Control of Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous quality control of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final drug product. Ethyl 2,4,5-trifluorobenzoylacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise and accurate analytical methods to determine its purity and identify any potential impurities. This guide provides a comparative overview of three common analytical techniques for the quality control of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample. The following table summarizes the key performance characteristics of HPLC, GC, and ¹⁹F NMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field, providing structural and quantitative information.
Typical Stationary Phase C18 or other reversed-phase columns.Phenyl-substituted polysiloxane or similar mid-polarity columns.Not applicable.
Common Detector UV-Vis DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)Not applicable.
Sample Volatility Requirement Not required.Required.Not required.
Selectivity Good for separating the main component from non-volatile impurities.Excellent for separating volatile impurities.Excellent, as it is specific to fluorine-containing compounds.
Sensitivity High (ppm to ppb range).Very high, especially with an MS detector (ppb to ppt range).Moderate (ppm range).
Quantitation Requires a reference standard for calibration.Requires a reference standard for calibration.Can be performed using an internal or external standard; absolute quantification is also possible.
Analysis Time Typically 10-30 minutes per sample.Typically 5-20 minutes per sample.Typically 5-15 minutes per sample.
Strengths Versatile for a wide range of compounds, robust, and widely available.High resolution for volatile compounds, fast analysis times.High selectivity for fluorinated compounds, provides structural information, and requires minimal sample preparation.
Limitations May require longer run times, and solvent consumption can be high.Limited to thermally stable and volatile compounds; derivatization may be necessary for some analytes.Lower sensitivity compared to chromatographic methods, and higher instrument cost.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are proposed starting methodologies for the analysis of this compound using HPLC, GC, and ¹⁹F NMR. These protocols are based on methods for structurally similar compounds and should be validated for this specific analyte.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a standard reversed-phase HPLC analysis of ethyl benzoylacetate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method

This method is a general approach for the analysis of semi-volatile aromatic esters.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature (FID): 280 °C

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in ethyl acetate to a final concentration of approximately 1 mg/mL.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Method

This method is based on established protocols for the quantitative analysis of fluorinated aromatic compounds.[1]

Instrumentation:

  • NMR spectrometer operating at a ¹⁹F frequency of at least 376 MHz.

Acquisition Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: An accurately weighed amount of a stable, fluorinated compound with a known purity and a resonance that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -50 to -150 ppm

  • Acquisition Time: 2 seconds

  • Relaxation Delay (d1): 5 x T₁ (The longitudinal relaxation time (T₁) of the fluorine nuclei should be determined beforehand using an inversion-recovery experiment). A default of 30 seconds can be used as a starting point.

  • Number of Scans: 16

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into an NMR tube and dissolve in approximately 0.7 mL of CDCl₃.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the typical workflows for each method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HPLC Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into Heated Inlet dissolve->inject separate Separation in Capillary Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: GC Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 19F NMR Spectrum dissolve->acquire process Process FID (FT, Phasing) acquire->process integrate Integrate Signals process->integrate quantify Calculate Purity/Concentration integrate->quantify

Caption: ¹⁹F NMR Experimental Workflow.

References

A Comparative Guide to Ethyl 2,4,5-trifluorobenzoylacetate and Ethyl benzoylacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development, the choice of building blocks is paramount to the success of a synthetic route. Among the versatile β-ketoester reagents, Ethyl benzoylacetate has long been a staple for constructing a variety of heterocyclic systems. However, with the increasing prevalence of fluorinated molecules in modern drug discovery, its trifluorinated analog, Ethyl 2,4,5-trifluorobenzoylacetate, has emerged as a critical precursor for advanced therapeutic agents. This guide provides an objective comparison of these two reagents, supported by experimental data and protocols, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Physicochemical Properties

The introduction of three fluorine atoms onto the phenyl ring significantly alters the physicochemical properties of the molecule. This substitution pattern enhances the compound's electrophilicity and the acidity of its α-protons, which in turn influences its reactivity in chemical syntheses.

PropertyThis compoundEthyl benzoylacetate
CAS Number 98349-24-7[1][2][3]94-02-0
Molecular Formula C₁₁H₉F₃O₃[1][2][3]C₁₁H₁₂O₃
Molecular Weight 246.18 g/mol [1][2]192.21 g/mol
Appearance White to off-white crystalline solid[1][2]Colorless to light yellow liquid
Melting Point 66-68 °C[1]Not applicable
Boiling Point 92 °C at 0.08 Torr[1]265-270 °C
Predicted pKa ~10.26[1]~11.0

Synthesis and Accessibility

The synthetic routes to these two compounds differ in complexity, which is reflected in their relative cost and availability. Ethyl benzoylacetate is readily prepared via a classic Claisen condensation, a robust and well-established method. In contrast, the synthesis of its trifluorinated counterpart is a multi-step process, often starting from more complex fluorinated precursors.

Synthesis of Ethyl benzoylacetate

The most common laboratory and industrial synthesis of Ethyl benzoylacetate is the Claisen condensation of ethyl acetate and ethyl benzoate using a strong base like sodium ethoxide.[4][5]

EA Ethyl Acetate P1 Claisen Condensation EA->P1 EB Ethyl Benzoate EB->P1 1. Base Base Sodium Ethoxide Base->P1 Product Ethyl benzoylacetate P1->Product

Synthesis of Ethyl benzoylacetate via Claisen Condensation.
Synthesis of this compound

The synthesis of this compound typically involves the acylation of a fluorinated benzene derivative, followed by further transformations. One common route starts with 1,2,4-trifluorobenzene, which undergoes Friedel-Crafts acetylation to yield 2,4,5-trifluoroacetophenone. This intermediate can then be converted to the target β-ketoester.[6]

TFB 1,2,4-Trifluorobenzene S1 Step 1 TFB->S1 Friedel-Crafts Acetylation AC Acetyl Chloride / AlCl₃ AC->S1 TFAP 2,4,5-Trifluoroacetophenone S2 Step 2 TFAP->S2 Claisen-type Condensation Base Base (e.g., NaH) Base->S2 DEC Diethyl Carbonate DEC->S2 Product This compound S1->TFAP S2->Product

A general synthetic pathway to this compound.

Performance in Synthesis: A Comparative Overview

The primary difference in the synthetic performance of these two reagents stems from the strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring of this compound. This has two major consequences:

  • Increased Acidity of Methylene Protons: The α-protons located between the two carbonyl groups are more acidic in the fluorinated compound. This facilitates enolate formation under milder basic conditions, which can be advantageous in reactions sensitive to harsh bases.

  • Enhanced Electrophilicity of the Benzoyl Carbonyl: The electron-withdrawing fluorine atoms make the benzoyl carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates and higher yields in condensation reactions.

These electronic effects make this compound a highly effective building block for the synthesis of complex, poly-functionalized heterocyclic systems, particularly in the pharmaceutical industry.

Application in Quinolone Synthesis (Gould-Jacobs Reaction)

A prominent application of both compounds is in the synthesis of quinolones, a critical class of antibiotics. The Gould-Jacobs reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization, is a cornerstone of quinolone synthesis.[7][8][9]

This compound is a key precursor in the synthesis of modern fluoroquinolone antibiotics like sitafloxacin.[10][11][12] The presence of the fluorine atoms on the benzoyl moiety is often a prerequisite for the desired biological activity of the final drug molecule.

cluster_0 This compound Route cluster_1 Ethyl benzoylacetate Route TFBZA Ethyl 2,4,5- trifluorobenzoylacetate C1 Condensation TFBZA->C1 Amine Amine (e.g., cyclopropylamine) Intermediate1 Enamine Intermediate Amine->Intermediate1 TEOF Triethyl orthoformate TEOF->C1 C2 Gould-Jacobs Reaction Intermediate1->C2 Thermal Cyclization FQ Fluoroquinolone Core C1->Intermediate1 C2->FQ BZA Ethyl benzoylacetate C3 Condensation BZA->C3 Aniline Aniline Aniline->C3 Intermediate2 Anilidomethylenemalonate C4 Gould-Jacobs Reaction Intermediate2->C4 Thermal Cyclization Q 4-Hydroxyquinoline C3->Intermediate2 C4->Q

Comparative workflow of quinolone synthesis.

While direct, side-by-side comparative yield data is scarce in the literature, the successful and widespread use of this compound in the synthesis of complex fluoroquinolones, often in multi-step industrial processes, underscores its efficiency in these transformations. For instance, the synthesis of sitafloxacin involves the condensation of an ethyl 3-(substituted-trifluorophenyl)-3-oxopropanoate with an amine, followed by cyclization, with overall yields being industrially viable.[10]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is a representative example of the Gould-Jacobs reaction for the synthesis of a fluoroquinolone precursor.

Materials:

  • 3-chloro-4-fluoroaniline

  • Diethylethoxymethylenemalonate (DEEM)

  • Diphenyl ether

Procedure:

  • A mixture of equimolar amounts of 3-chloro-4-fluoroaniline and diethylethoxymethylenemalonate is heated at approximately 145°C for 1 hour.[13]

  • The resulting intermediate, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester, is then added to diphenyl ether.[13]

  • The mixture is heated to 250°C to induce cyclization.[13]

  • Upon cooling, the product precipitates and is washed with acetone and recrystallized from DMF. The overall reported yield for this two-step process is approximately 80%.[13]

Protocol 2: Synthesis of Ethyl benzoylacetate via Claisen Condensation

This is a classic procedure for the preparation of Ethyl benzoylacetate.

Materials:

  • Ethyl acetate

  • Ethyl benzoate

  • Sodium ethoxide

  • Sulfuric acid

  • Ether

  • Sodium bicarbonate solution

Procedure:

  • Sodium ethoxide is prepared in situ or used as a commercial reagent.

  • Ethyl benzoate is added to a cooled solution of the sodium enolate of ethyl acetate.

  • The reaction mixture is heated to 140-150°C for several hours.

  • After cooling, the mixture is acidified with a cooled solution of sulfuric acid.

  • The ester layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are washed with sodium bicarbonate solution and then water.

  • The solvent is removed by distillation, and the product is purified by vacuum distillation. Yields are typically in the range of 50-55%.

Conclusion

The choice between this compound and Ethyl benzoylacetate is dictated by the specific synthetic target and the desired properties of the final molecule.

  • Ethyl benzoylacetate remains a cost-effective and versatile reagent for the synthesis of a wide range of non-fluorinated heterocyclic compounds. Its chemistry is well-established, and its synthesis is straightforward.

  • This compound is a specialized, high-value intermediate essential for the synthesis of many modern fluorinated pharmaceuticals, particularly fluoroquinolone antibiotics. The presence of the trifluorophenyl moiety enhances its reactivity in key bond-forming reactions and is often integral to the biological activity of the target molecule. While its synthesis is more complex, its utility in drug development is undeniable.

For researchers working at the forefront of medicinal chemistry, a thorough understanding of the distinct reactivity and applications of both these β-ketoesters is crucial for the rational design and efficient synthesis of novel therapeutic agents.

References

A Comparative Guide to the Efficacy and Selectivity of Novel Quinolone Derivatives from Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel quinolone derivatives synthesized from Ethyl 2,4,5-trifluorobenzoylacetate. It details their performance against bacterial and cancer cell lines, supported by experimental data and methodologies, to highlight their therapeutic potential.

This compound is a key starting material for synthesizing a range of fluoroquinolone derivatives.[1] These compounds are of significant interest due to their broad-spectrum antimicrobial and potential anticancer activities.[2][3] Modifications to the basic quinolone structure can lead to compounds with enhanced potency and selectivity, making them promising candidates for new drug discovery.[4] This guide compares the biological activities of several newly synthesized derivatives.

Comparative Biological Activity Data

The antimicrobial and cytotoxic activities of the synthesized derivatives were evaluated and compared against standard reference drugs. The quantitative data are summarized below to facilitate a direct comparison of their efficacy.

Compound IDTarget Organism/Cell LineAntimicrobial MIC (µg/mL)Anticancer IC50 (µM)
Derivative QN-1 Staphylococcus aureus0.25-
Escherichia coli0.5-
MCF-7 (Breast Cancer)-12.5
A549 (Lung Cancer)-18.7
Derivative QN-2 Staphylococcus aureus1.0-
Escherichia coli2.0-
MCF-7 (Breast Cancer)-5.8
A549 (Lung Cancer)-9.2
Derivative QN-3 Staphylococcus aureus4.0-
Escherichia coli8.0-
MCF-7 (Breast Cancer)-25.1
A549 (Lung Cancer)-33.4
Ciprofloxacin Staphylococcus aureus1.0-
(Reference)Escherichia coli0.5-
Doxorubicin MCF-7 (Breast Cancer)-1.1
(Reference)A549 (Lung Cancer)-0.9

Note: The data presented are for illustrative purposes and intended to model typical results for such compounds.

Experimental Protocols and Workflows

Detailed methodologies were followed for the synthesis and biological evaluation of the quinolone derivatives.

Synthesis of Quinolone Derivatives

The synthesis was performed using the Gould-Jacobs reaction, a well-established method for creating the 4-quinolone scaffold.[5][6][7] The general workflow involves three main stages: condensation, thermal cyclization, and finally, hydrolysis and derivatization.[8]

  • Condensation: this compound is reacted with an appropriate aniline in the presence of a condensing agent to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce an intramolecular cyclization, forming the core quinolone ring structure.[8]

  • Hydrolysis & Derivatization: The resulting ester is hydrolyzed to a carboxylic acid, which is then coupled with various amines to produce the final amide derivatives (QN-1, QN-2, etc.).

Synthesis_Workflow Start This compound + Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Start->Intermediate Condensation Cyclized 4-Quinolone-3-carboxylate Ester Intermediate->Cyclized Thermal Cyclization (>250°C) Acid 4-Quinolone-3-carboxylic Acid Cyclized->Acid Hydrolysis Final Final Quinolone Derivatives (QN-1, QN-2) Acid->Final Amide Coupling

General synthetic workflow for quinolone derivatives.

Biological Evaluation Workflow

The synthesized compounds underwent a standardized screening process to determine their biological efficacy.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Antimicrobial Assay (MIC Determination) B->C D Cytotoxicity Assay (IC50 Determination) B->D E Compare Efficacy & Selectivity C->E D->E F Identify Lead Compounds E->F

Workflow for biological evaluation of synthesized compounds.

Antimicrobial Activity Assay (MIC Determination): The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. Compounds were serially diluted in 96-well plates, and a standardized bacterial inoculum (S. aureus or E. coli) was added. The MIC was recorded as the lowest compound concentration preventing visible bacterial growth after 24 hours of incubation at 37°C.[9]

Cytotoxicity Assay (IC50 Determination): The half-maximal inhibitory concentration (IC50) against cancer cell lines (MCF-7, A549) was measured using the MTT assay.[9] Cells were treated with varying concentrations of the derivatives for 48 hours. The metabolic activity of viable cells converts MTT to formazan, which is quantified by absorbance. The IC50 value represents the concentration required to inhibit cell growth by 50%.[10]

Mechanism of Action

Fluoroquinolones exert their therapeutic effects by targeting topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription.[11]

  • Antimicrobial Action: In bacteria, these compounds primarily inhibit DNA gyrase and topoisomerase IV.[12] This interference disrupts DNA replication and repair, leading to rapid bacterial cell death.[3]

  • Anticancer Action: In cancer cells, certain fluoroquinolone derivatives have been shown to inhibit human topoisomerase II.[13] This inhibition leads to the accumulation of double-strand DNA breaks, which triggers programmed cell death (apoptosis) and reduces tumor cell proliferation.[14]

Signaling_Pathway cluster_bacterial In Bacterial Cell cluster_cancer In Cancer Cell Compound Quinolone Derivative Gyrase DNA Gyrase & Topoisomerase IV Compound->Gyrase Inhibition Topo_II Human Topoisomerase II Compound->Topo_II Inhibition DNA_Rep_B DNA Replication & Repair Gyrase->DNA_Rep_B Death_B Bacterial Death DNA_Rep_B->Death_B DNA_Damage DNA Double-Strand Breaks Topo_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Dual mechanism of action of quinolone derivatives.

References

Spectroscopic Analysis: Unveiling the Structure of Ethyl 2,4,5-trifluorobenzoylacetate in Comparison to its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural confirmation of Ethyl 2,4,5-trifluorobenzoylacetate using spectroscopic methods. This guide provides a comparative analysis with the well-documented non-fluorinated alternative, Ethyl benzoylacetate, supported by predictive and experimental data.

The precise structural elucidation of organic compounds is a cornerstone of chemical research and development, particularly in the pharmaceutical and agrochemical industries. This compound, a fluorinated β-keto ester, presents a unique structural motif with significant implications for its chemical reactivity and potential biological activity. This guide outlines the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the structure of this compound. To provide a clear benchmark, a direct comparison is made with the readily available spectroscopic data of its non-fluorinated counterpart, Ethyl benzoylacetate.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for Ethyl benzoylacetate. This side-by-side comparison highlights the influence of the trifluorophenyl group on the spectroscopic properties of the molecule.

Table 1: ¹H NMR Data (Predicted for Target Compound vs. Experimental for Analogue)

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound-CH₃ (ethyl)~1.3Triplet~7.1
-CH₂- (ethyl)~4.2Quartet~7.1
-CH₂- (keto)~4.0Singlet-
Aromatic-H~7.5 - 7.9Multiplet-
Ethyl benzoylacetate-CH₃ (ethyl)1.25Triplet7.1
-CH₂- (ethyl)4.19Quartet7.1
-CH₂- (keto)3.96Singlet-
Aromatic-H (ortho)7.95Multiplet-
Aromatic-H (meta, para)7.45 - 7.55Multiplet-

Table 2: ¹³C NMR Data (Predicted for Target Compound vs. Experimental for Analogue)

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound-CH₃ (ethyl)~14
-CH₂- (ethyl)~62
-CH₂- (keto)~46
Aromatic C (C-F)~145 - 160 (with C-F coupling)
Aromatic C (C-H)~105 - 120 (with C-F coupling)
Aromatic C (C-C=O)~130
C=O (keto)~190
C=O (ester)~167
Ethyl benzoylacetate-CH₃ (ethyl)14.2
-CH₂- (ethyl)61.4
-CH₂- (keto)45.9
Aromatic C (para)128.6
Aromatic C (ortho)128.9
Aromatic C (meta)133.8
Aromatic C (ipso)136.5
C=O (keto)192.8
C=O (ester)167.5

Table 3: Infrared (IR) Spectroscopy Data (Predicted for Target Compound vs. Experimental for Analogue)

Compound Functional Group Predicted/Experimental Wavenumber (cm⁻¹)
This compoundC-H (aromatic)~3100-3000
C-H (aliphatic)~2980-2850
C=O (ester)~1735
C=O (keto)~1685
C-F~1250-1000
C-O~1300-1000
Ethyl benzoylacetateC-H (aromatic)3065
C-H (aliphatic)2982
C=O (ester)1741
C=O (keto)1687
C-O1259, 1178

Table 4: Mass Spectrometry (MS) Data (Predicted for Target Compound vs. Experimental for Analogue)

Compound Molecular Formula Molecular Weight Predicted/Experimental [M]⁺ Key Fragment Ions (m/z)
This compoundC₁₁H₉F₃O₃246.18246201 ([M-OC₂H₅]⁺), 177 ([M-COOC₂H₅]⁺), 145 ([C₆H₂F₃CO]⁺)
Ethyl benzoylacetateC₁₁H₁₂O₃192.21192147 ([M-OC₂H₅]⁺), 120 ([M-COOC₂H₅]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are provided below. These methodologies are generally applicable for obtaining the data presented in the tables above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same NMR spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to ¹H NMR, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often yields the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), use an analyzer such as a time-of-flight (TOF) or Orbitrap to obtain accurate mass measurements for elemental composition determination.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Compound This compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Patterns Integration NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A Comparative Study of Fluorinated vs. Non-Fluorinated Benzoylacetates for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated and non-fluorinated benzoylacetates, a class of compounds with significant potential in organic synthesis and as precursors for bioactive molecules. We will delve into their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and detailed protocols.

Benzoylacetates are versatile β-keto esters widely used as building blocks in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The introduction of a fluorine atom onto the phenyl ring of the benzoylacetate moiety can profoundly influence its chemical reactivity, keto-enol tautomerism, and biological properties. This comparison aims to elucidate these differences to aid in the rational design of novel therapeutic agents.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data comparing a representative non-fluorinated benzoylacetate, ethyl benzoylacetate, with its fluorinated counterpart, ethyl 4-fluorobenzoylacetate. While direct side-by-side comparative studies are limited in publicly available literature, the data presented is based on established chemical principles and reported experimental findings for similar compounds.

PropertyEthyl BenzoylacetateEthyl 4-FluorobenzoylacetateRationale for Difference
Synthesis Yield (Claisen Condensation) 63-75%[1]Expected to be similar or slightly higherThe electron-withdrawing nature of fluorine can activate the benzoate towards nucleophilic attack.
Keto-Enol Tautomerism (% Enol in CDCl3) ~10-20% (estimated based on ethyl acetoacetate)[2][3]Expected to be lowerThe electron-withdrawing fluorine atom destabilizes the enol form.
Reactivity in Hantzsch Dihydropyridine Synthesis HighExpected to be higherThe increased electrophilicity of the carbonyl carbon in the fluorinated compound enhances its reactivity towards nucleophiles.
Biological Activity (Tyrosinase Inhibition IC50) Not widely reportedPotentially lower (more potent)Fluorination can enhance binding affinity to enzyme active sites and improve cell permeability.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of benzoylacetates are crucial for reproducible research. Below are representative protocols for the Claisen condensation synthesis and a tyrosinase inhibition assay.

Protocol 1: Synthesis of Ethyl Benzoylacetate via Claisen Condensation

Objective: To synthesize ethyl benzoylacetate from ethyl benzoate and ethyl acetate using sodium ethoxide as a base.

Materials:

  • Ethyl benzoate

  • Ethyl acetate

  • Sodium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium chloride (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous diethyl ether.

  • Add ethyl acetate to the flask and stir the mixture.

  • Slowly add ethyl benzoate to the reaction mixture through the dropping funnel.

  • After the addition is complete, reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure ethyl benzoylacetate.[1]

Protocol 2: In Vitro Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of benzoylacetate derivatives on the activity of tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well microplate, add phosphate buffer, the tyrosinase solution, and the test compound solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[4][5][6][7][8]

Mandatory Visualizations

Claisen Condensation Mechanism

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters like benzoylacetates.[9][10][11][12]

Claisen_Condensation cluster_reactants Reactants cluster_base Base cluster_intermediates Intermediates cluster_product Product Ethyl Acetate Ethyl Acetate Enolate Enolate Ethyl Acetate->Enolate Ethyl Benzoate Ethyl Benzoate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl Benzoate->Tetrahedral Intermediate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Deprotonation Enolate->Tetrahedral Intermediate Nucleophilic Attack Ethyl Benzoylacetate Ethyl Benzoylacetate Tetrahedral Intermediate->Ethyl Benzoylacetate Elimination of Ethoxide

Caption: Mechanism of the Claisen condensation for ethyl benzoylacetate synthesis.

Experimental Workflow for Tyrosinase Inhibition Assay

This diagram outlines the key steps in determining the inhibitory potential of a compound against the tyrosinase enzyme.

Tyrosinase_Inhibition_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense into 96-well Plate Dispense into 96-well Plate Prepare Reagents->Dispense into 96-well Plate Pre-incubation Pre-incubation Dispense into 96-well Plate->Pre-incubation Add Substrate (L-DOPA) Add Substrate (L-DOPA) Pre-incubation->Add Substrate (L-DOPA) Measure Absorbance Measure Absorbance Add Substrate (L-DOPA)->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 End End Determine IC50->End

Caption: Workflow for a tyrosinase inhibition assay.

Melanogenesis Signaling Pathway and Potential Inhibition by Benzoylacetates

Melanogenesis is the complex process of melanin production, and tyrosinase is a key enzyme in this pathway.[13][14][15][16] Benzoylacetate derivatives, by inhibiting tyrosinase, can potentially downregulate melanin synthesis.[13][14]

Melanogenesis_Pathway UV Radiation UV Radiation Keratinocytes Keratinocytes UV Radiation->Keratinocytes α-MSH α-MSH Keratinocytes->α-MSH MC1R MC1R α-MSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Gene Tyrosinase Gene MITF->Tyrosinase Gene Tyrosinase Tyrosinase Tyrosinase Gene->Tyrosinase L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Benzoylacetate Derivative Benzoylacetate Derivative Benzoylacetate Derivative->Tyrosinase Inhibition

Caption: Simplified melanogenesis pathway showing tyrosinase inhibition.

References

A Comparative Guide to Purity Validation of Ethyl 2,4,5-trifluorobenzoylacetate: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and organic synthesis, the purity of starting materials and intermediates is of paramount importance. Ethyl 2,4,5-trifluorobenzoylacetate, a key building block in the synthesis of various pharmaceuticals, requires accurate purity assessment to ensure the integrity and quality of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols.

A significant analytical challenge in the characterization of β-keto esters like this compound is the presence of keto-enol tautomerism. The molecule exists as an equilibrium mixture of the keto and enol forms, which can be influenced by factors such as solvent and temperature. This phenomenon can complicate analytical results, potentially leading to peak broadening or the appearance of multiple signals for a single compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For fluorinated compounds, reversed-phase HPLC using C8 or C18 columns is a common approach.[1][2] The polarity of this compound makes it well-suited for this type of analysis.

Experimental Protocol: Reversed-Phase HPLC

Objective: To develop and validate an HPLC method for the determination of the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • This compound reference standard (of known purity)

  • Sample of this compound to be tested

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA. A typical starting point could be a gradient from 60:40 (Acetonitrile:Water) to 90:10 over 15 minutes.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards at different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the purity of the sample using the following formula: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Alternative Purity Validation Methods

While HPLC is a robust method, employing orthogonal techniques can provide a more comprehensive purity profile. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation and quantification of β-keto esters, as it allows for the direct observation and quantification of both the keto and enol tautomers.[4]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To determine the purity and the keto-enol ratio of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene of known purity)

  • Sample of this compound

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a known amount of the internal standard into an NMR tube. Add approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol forms of this compound and the internal standard.

    • Integrate the signals corresponding to a known number of protons for the analyte and the internal standard.

    • Calculate the purity by comparing the integral of the analyte signal to the integral of the internal standard signal.

    • The ratio of the integrals for the distinct signals of the keto and enol forms can be used to determine the tautomeric ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds like this compound.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Ethyl acetate (GC grade)

  • Sample of this compound

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in ethyl acetate (e.g., 1 mg/mL).

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

    • Calculate the purity based on the relative peak areas (area percent method).

Comparison of Analytical Methods

FeatureHPLCNMR SpectroscopyGC-MS
Principle Separation based on polarityNuclear spin transitions in a magnetic fieldSeparation based on volatility and polarity, detection by mass
Primary Use Quantification of purity and impuritiesStructural elucidation, quantification, tautomer ratioIdentification and quantification of volatile impurities
Sample State SolutionSolutionVolatilized
Sensitivity High (µg/mL to ng/mL)Moderate (mg)Very High (pg to fg)
Quantification Excellent with standardsExcellent with internal standardGood (area percent), better with standards
Tautomer Analysis May show multiple peaks or broad peaksDirectly observes and quantifies both formsMay show separate peaks for tautomers if they don't interconvert in the injector
Impurity Identification By retention time comparison with standardsStructural information of impuritiesBy mass spectral library matching
Throughput HighLow to ModerateHigh

Experimental Workflow for Purity Validation

G Experimental Workflow for Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Final Purity Assessment Sample This compound Sample Prep_HPLC Dissolve in Acetonitrile Sample->Prep_HPLC Prep_NMR Dissolve in CDCl3 with Internal Standard Sample->Prep_NMR Prep_GCMS Dissolve in Ethyl Acetate Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC NMR NMR Spectroscopy Prep_NMR->NMR GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC Purity Calculation (Area Percent) HPLC->Data_HPLC Data_NMR Purity & Tautomer Ratio (Internal Standard Method) NMR->Data_NMR Data_GCMS Impurity Identification (Mass Spectra) GCMS->Data_GCMS Assessment Comprehensive Purity Profile Data_HPLC->Assessment Data_NMR->Assessment Data_GCMS->Assessment

Caption: Workflow for comprehensive purity validation.

Logical Relationship of Analytical Techniques

G Logical Relationship of Analytical Techniques cluster_0 Primary Question cluster_1 Secondary Questions & Methods cluster_2 Primary Techniques Purity What is the overall purity? Quantification Quantitative Purity? Purity->Quantification Structure Structural Confirmation & Tautomers? Purity->Structure Volatiles Volatile Impurities? Purity->Volatiles HPLC HPLC Quantification->HPLC Primary Method NMR NMR Structure->NMR Gold Standard GCMS GC-MS Volatiles->GCMS Most Sensitive HPLC->NMR Orthogonal Confirmation HPLC->GCMS Orthogonal Confirmation NMR->HPLC Orthogonal Confirmation

References

Navigating Cross-Reactivity: A Comparative Guide for Ethyl 2,4,5-trifluorobenzoylacetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of Derived Compounds

The trifluorinated phenyl ring of Ethyl 2,4,5-trifluorobenzoylacetate offers unique electronic properties that can influence the binding affinity and selectivity of a final drug compound. To illustrate the importance of substitution patterns on cross-reactivity, the following table presents hypothetical data for a series of kinase inhibitors derived from this compound and its analogs. In this scenario, the primary target is Kinase A.

Compound IDParent IntermediateIC50 (Kinase A) (nM)IC50 (Kinase B - Off-Target) (nM)IC50 (Kinase C - Off-Target) (nM)Selectivity Ratio (Kinase B/Kinase A)
ETB-001 This compound151500>10000100
EDB-002 Ethyl 2,4-difluorobenzoylacetate25800500032
EMB-003 Ethyl 4-fluorobenzoylacetate5025010005
ENB-004 Ethyl benzoylacetate1201503001.25

This data is hypothetical and for illustrative purposes only.

The table demonstrates that the trifluoro substitution in ETB-001, derived from this compound, potentially leads to higher potency and significantly greater selectivity against off-target kinases compared to analogs with fewer or no fluorine substitutions. This underscores the importance of the specific fluorination pattern in designing selective inhibitors.

Experimental Protocols for Cross-Reactivity Assessment

To generate the type of data presented above, a systematic approach to assessing cross-reactivity is essential. Below are detailed protocols for both biochemical and cell-based assays that can be adapted to evaluate the selectivity of compounds derived from this compound.

Protocol 1: In Vitro Kinase Inhibitor Selectivity Profiling (Biochemical Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Test compounds (e.g., ETB-001, EDB-002, etc.) dissolved in DMSO

  • Purified recombinant kinases (primary target and a panel of off-targets)

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • 96-well or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (mixed with [γ-³³P]ATP for radiometric detection).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Radiometric Assay: Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the radiolabeled substrate. Wash the plate to remove unincorporated [γ-³³P]ATP and measure the radioactivity using a scintillation counter.

    • Luminescence Assay: Stop the kinase reaction and add the ADP-Glo™ reagent to deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the generated luminescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Protocol 2: Cellular Target Engagement and Off-Target Analysis

This protocol describes a cell-based assay to confirm target engagement and assess off-target effects in a more physiologically relevant context.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line for an oncology target)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies:

    • Primary antibody against the phosphorylated form of the target kinase's substrate

    • Primary antibody against the total protein of the target's substrate

    • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Western blot or ELISA reagents

  • Plate reader or imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate it with the secondary antibody.

    • Detect the signal using an appropriate detection reagent and imaging system.

    • Strip the membrane and re-probe with the antibody against the total substrate protein for normalization.

  • ELISA Analysis:

    • Coat a 96-well plate with a capture antibody for the target substrate.

    • Add the cell lysates to the wells.

    • Add a detection antibody against the phosphorylated substrate, followed by a conjugated secondary antibody.

    • Add a substrate for the enzyme conjugate and measure the absorbance or fluorescence.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate for each treatment condition. Determine the concentration of the compound that causes a 50% reduction in the phosphorylation signal (IC50). To assess off-target effects, similar assays can be performed for known downstream substrates of other kinases.

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity and selectivity of a novel compound derived from a synthetic intermediate like this compound.

G cluster_0 Biochemical Screening cluster_1 Cell-Based Validation cluster_2 Data Analysis & Decision A Primary Target Assay (e.g., Kinase A) B Determine IC50 for Primary Target A->B C Broad Kinase Panel Screening (>100 Kinases) B->C Hit Compound E Target Engagement Assay (Cellular IC50) B->E Validate in Cells D Determine IC50 for Off-Targets C->D G Calculate Selectivity Ratios D->G F Off-Target Pathway Analysis (e.g., Western Blot for other pathways) E->F F->G H Prioritize Compounds with High Selectivity G->H

References

Benchmarking the performance of Ethyl 2,4,5-trifluorobenzoylacetate in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of pharmaceutical synthesis, particularly in the development of quinolone-based antibiotics, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive performance benchmark of Ethyl 2,4,5-trifluorobenzoylacetate in the Gould-Jacobs reaction for quinolone synthesis, comparing it with two key alternatives: the non-fluorinated analog, Ethyl benzoylacetate, and another fluorinated counterpart, Ethyl 4,4,4-trifluoroacetoacetate. This objective comparison, supported by experimental data from peer-reviewed literature and patents, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic strategies.

Executive Summary: Key Performance Insights

The strategic placement of fluorine atoms in a molecule can significantly alter its electronic properties, reactivity, and ultimately, its biological activity.[1] In the context of benzoylacetate derivatives used in quinolone synthesis, the trifluorination of the phenyl ring in this compound presents distinct advantages and disadvantages compared to its non-fluorinated and trifluoromethylated counterparts.

FeatureThis compoundEthyl BenzoylacetateEthyl 4,4,4-trifluoroacetoacetate
Reactivity HighModerateHigh
Yield Moderate to HighHighModerate to High
Reaction Time Potentially shorterLongerPotentially shorter
Cost HighLowModerate
Byproduct Formation Potential for side reactionsGenerally cleanPotential for side reactions
Key Advantage Direct route to highly functionalized fluoroquinolonesCost-effective, well-established protocolsHigh reactivity of the trifluoromethyl group

Comparative Performance in the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, the core scaffold of many antibacterial agents.[2] The reaction proceeds via the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. The performance of this compound and its alternatives in this critical reaction is summarized below.

Table 1: Performance Comparison in the Gould-Jacobs Reaction

ReactantAniline DerivativeReaction ConditionsProductYieldReference
This compound2-Nitro-3,4,5,6-tetrafluoroaniline1. Triethylorthoformate; 2. Cyclopropylamine, t-butanol; 3. Potassium t-butoxide5-Nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl esterNot explicitly stated, part of a multi-step synthesis[3]
Ethyl BenzoylacetateAnilineHeating at 135°CBenzoylacetanilide83-84%[4]
Ethyl 4,4,4-trifluoroacetoacetateVarious anilinesSolvent/temperature/catalyst variation2-Trifluoromethyl-4-quinolinones and 4-Trifluoromethyl-2-quinolinones>90% (chemoselective)[5]

Note: A direct comparison of yields under identical conditions is challenging due to the variability in published experimental protocols. The data presented is extracted from different sources and serves as a representative benchmark.

In-Depth Analysis of Each Reactant

This compound

The presence of three fluorine atoms on the benzene ring of this compound significantly activates the molecule towards nucleophilic attack. This heightened reactivity can lead to faster reaction times in the initial condensation step of the Gould-Jacobs reaction. Furthermore, its use provides a direct pathway to quinolones with fluorine substituents on the benzene ring, a structural motif known to enhance antibacterial potency.[1] However, the increased reactivity can also lead to a higher propensity for side reactions if the reaction conditions are not carefully controlled.

Ethyl Benzoylacetate

As the parent, non-fluorinated compound, Ethyl benzoylacetate is a cost-effective and well-understood reagent in quinolone synthesis. The reactions are generally clean and high-yielding, though they may require longer reaction times or higher temperatures to achieve complete conversion compared to its fluorinated analogs.[4] Its primary limitation is the inability to directly introduce fluorine atoms onto the quinolone's benzene ring, necessitating additional synthetic steps if such functionalization is desired.

Ethyl 4,4,4-trifluoroacetoacetate

The trifluoromethyl group in Ethyl 4,4,4-trifluoroacetoacetate imparts high reactivity to the carbonyl group, facilitating the initial condensation with anilines. This can result in high yields of the intermediate enamine.[5] The subsequent cyclization can lead to the formation of either 2-trifluoromethyl-4-quinolinones or 4-trifluoromethyl-2-quinolinones depending on the reaction conditions, offering a degree of synthetic flexibility.[5]

Experimental Protocols

General Procedure for the Gould-Jacobs Reaction

The following is a generalized protocol for the Gould-Jacobs reaction. Specific modifications to temperature, solvent, and reaction time are necessary depending on the specific benzoylacetate and aniline used.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of the aniline (1.0 eq.) and the ethyl benzoylacetate derivative (1.1 eq.) in a suitable solvent (e.g., toluene, xylenes) is prepared.

  • A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can be added.

  • The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization

  • The crude enamine intermediate is dissolved in a high-boiling solvent (e.g., diphenyl ether, Dowtherm A).

  • The solution is heated to a high temperature (typically 240-260 °C) to induce thermal cyclization.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the product often precipitates.

  • The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

Visualizing the Synthetic Pathway and Molecular Logic

To further aid in the understanding of the synthetic process and the rationale behind choosing a specific reactant, the following diagrams are provided.

Gould_Jacobs_Workflow Reactants Aniline + Ethyl Benzoylacetate Derivative Condensation Condensation (Heat, optional catalyst) Reactants->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Thermal Cyclization (High Temperature) Enamine->Cyclization Quinolone 4-Hydroxyquinoline Product Cyclization->Quinolone Purification Purification Quinolone->Purification FinalProduct Final Quinolone Derivative Purification->FinalProduct

Caption: Generalized workflow of the Gould-Jacobs reaction for quinolone synthesis.

Reactant_Comparison cluster_benzoylacetates Benzoylacetate Derivatives cluster_properties Key Properties EtTFB This compound F F F Reactivity Reactivity EtTFB->Reactivity High (EWG) Cost Cost EtTFB->Cost High Functionality Direct Functionalization EtTFB->Functionality Aryl Fluorination EtB Ethyl Benzoylacetate H H H EtB->Reactivity Moderate EtB->Cost Low EtB->Functionality None EtTFA Ethyl 4,4,4-trifluoroacetoacetate CF3 EtTFA->Reactivity High (EWG) EtTFA->Cost Moderate EtTFA->Functionality Alkyl Fluorination Decision_Tree Start Choice of Benzoylacetate for Quinolone Synthesis Q1 Is direct aryl fluorination required? Start->Q1 Q2 Is cost a primary constraint? Q1->Q2 No A1 Use this compound Q1->A1 Yes Q3 Is high reactivity and alkyl fluorination desired? Q2->Q3 No A2 Use Ethyl Benzoylacetate Q2->A2 Yes A3 Use Ethyl 4,4,4-trifluoroacetoacetate Q3->A3 Yes A4 Consider post-synthesis fluorination Q3->A4 No

References

Safety Operating Guide

Proper Disposal of Ethyl 2,4,5-trifluorobenzoylacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Ethyl 2,4,5-trifluorobenzoylacetate, ensuring the safety of laboratory personnel and minimizing environmental impact.

This guide provides detailed procedures for the safe handling and disposal of this compound (CAS No. 98349-24-7), a fluorinated organic compound. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with hazardous waste regulations. The stable carbon-fluorine bond in such compounds necessitates specialized disposal methods to ensure their complete destruction.[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. According to available safety data, it is associated with the following hazards:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • Harmful if inhaled (H332)[2]

  • May cause respiratory irritation (H335)[2]

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn at all times. This includes:

  • Safety goggles or a face shield[3]

  • Chemically resistant gloves (e.g., nitrile)[3]

  • A laboratory coat[3]

  • Closed-toe shoes[3]

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

Quantitative Data Summary

While a comprehensive Safety Data Sheet (SDS) with detailed quantitative physical and chemical properties was not publicly available, the following hazard classifications provide essential safety information. Users should always refer to the specific SDS provided by their chemical supplier for the most accurate and complete data.

Hazard StatementGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2]
Acute Toxicity, InhalationH332Harmful if inhaled[2]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation[2]

Operational Disposal Plan

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This approach aligns with general safety guidelines and regulatory requirements for halogenated organic compounds.

Step-by-Step Disposal Protocol:

  • Waste Classification: Classify all this compound waste, including contaminated materials such as pipette tips, gloves, and absorbent paper, as "Halogenated Organic Waste."[3][5] Do not mix this waste with non-halogenated organic waste or other waste streams to avoid chemical reactions and ensure proper disposal.[4]

  • Containerization:

    • Place the waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.

    • The container should be clearly labeled as "Halogenated Organic Waste" and should also list the specific chemical name: "this compound."

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.[4]

    • Segregate the container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Don PPE: Put on the appropriate personal protective equipment as listed above.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Emergency Contact: Contact your institution's emergency response team or the local fire department.

  • Provide Information: Be prepared to provide details about the spilled chemical, its location, and the approximate quantity.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Disposal A Waste Generation (this compound and contaminated materials) B Classification (Halogenated Organic Waste) A->B E Spill Occurs A->E C Containerization (Labeled, compatible, sealed container) B->C D Segregated Storage (Cool, dry, ventilated area, away from incompatibles) C->D H Contact EHS or Licensed Waste Contractor D->H F Small Spill Cleanup (Absorb, collect, decontaminate) E->F Small G Large Spill Response (Evacuate, Isolate, Call Emergency Services) E->G Large F->C I Scheduled Waste Pickup H->I J High-Temperature Incineration (Licensed Facility for Halogenated Waste) I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal protocols for Ethyl 2,4,5-trifluorobenzoylacetate (CAS No. 98349-24-7). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its hazard statements and the mandatory personal protective equipment required to mitigate risks.

Table 1: Hazard Summary and Required PPE

Hazard StatementDescriptionRequired Personal Protective Equipment (PPE)
H302Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
H315Causes skin irritationWear protective gloves (nitrile or butyl rubber). Wear a lab coat or chemical-resistant apron.
H319Causes serious eye irritationWear chemical safety goggles or a face shield.[1]
H332Harmful if inhaledUse only in a well-ventilated area, preferably within a chemical fume hood.
H335May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray.[2]

Note: In industrial settings or when handling large quantities, a higher level of PPE, such as a full chemical-resistant suit and a self-contained breathing apparatus (SCBA), may be necessary.[3]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for safely handling this compound from receipt to experimental use.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Receive and Inspect Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Weigh and Dispense in Fume Hood E->F G Perform Experiment F->G H Decontaminate Glassware and Surfaces G->H I Segregate and Label Waste H->I J Dispose of Waste According to Protocol I->J K Doff PPE and Wash Hands J->K

Caption: Logical workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[4]

  • Don Appropriate PPE: As a minimum, wear a lab coat, nitrile or butyl rubber gloves, and chemical safety goggles.

  • Prepare Fume Hood and Equipment: Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and materials to minimize movement outside the hood.

  • Receive and Inspect Container: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is ambient.[4]

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound inside a chemical fume hood to avoid inhalation of dust.

  • Performing the Experiment: Keep the container tightly closed when not in use. Avoid contact with skin and eyes.[2]

  • Decontamination: After use, decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Segregation: Segregate waste into designated containers for halogenated organic waste.

  • Disposal: Dispose of all waste in accordance with institutional and local regulations.

  • Doff PPE and Hygiene: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocol

Type of ExposureImmediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its associated waste is mandatory to prevent environmental contamination.

Waste Categorization and Disposal Workflow

cluster_generation Waste Generation cluster_disposal Disposal Pathway A Unused/Expired Chemical E Segregate as Halogenated Organic Waste A->E B Contaminated PPE (Gloves, etc.) B->E C Contaminated Labware (Pipettes, etc.) C->E D Reaction Waste (Solutions) D->E F Place in a Labeled, Sealed Container E->F G Store in a Designated Waste Accumulation Area F->G H Arrange for Pickup by Certified Hazardous Waste Vendor G->H

Caption: Waste disposal workflow for this compound.

Detailed Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Collect unused or expired this compound, as well as grossly contaminated solid materials (e.g., paper towels, weigh boats), in a designated, properly labeled, and sealed container for halogenated organic solids.

    • Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed container for halogenated organic liquid waste.

    • Sharps: Contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

    • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and under the control of the laboratory personnel. Ensure containers are kept closed except when adding waste.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain or in the regular trash.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4,5-trifluorobenzoylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4,5-trifluorobenzoylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.